Product packaging for 2-(Methylthio)-4,5-diphenyloxazole(Cat. No.:CAS No. 14725-35-0)

2-(Methylthio)-4,5-diphenyloxazole

カタログ番号: B076272
CAS番号: 14725-35-0
分子量: 267.3 g/mol
InChIキー: PFUQBWRZKDFUHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(Methylthio)-4,5-diphenyloxazole is a versatile and valuable heterocyclic building block in organic synthesis and medicinal chemistry research. This compound features a central oxazole ring, a privileged scaffold in drug discovery, which is substituted at the 4 and 5 positions with phenyl groups and at the 2 position with a methylthio (-SCH3) moiety. The phenyl rings contribute to increased molecular rigidity and π-π stacking potential, while the methylthio group serves as a key functional handle for further synthetic elaboration, such as oxidation to sulfoxide or sulfone derivatives, or nucleophilic displacement to access a wide array of 2-substituted oxazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NOS B076272 2-(Methylthio)-4,5-diphenyloxazole CAS No. 14725-35-0

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

14725-35-0

分子式

C16H13NOS

分子量

267.3 g/mol

IUPAC名

2-methylsulfanyl-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C16H13NOS/c1-19-16-17-14(12-8-4-2-5-9-12)15(18-16)13-10-6-3-7-11-13/h2-11H,1H3

InChIキー

PFUQBWRZKDFUHL-UHFFFAOYSA-N

SMILES

CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

正規SMILES

CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

他のCAS番号

14725-35-0

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 2-(Methylthio)-4,5-diphenyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 2-mercapto-4,5-diphenyloxazole, followed by its S-methylation. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the cyclization of benzoin with a thiocyanate salt to form the pivotal intermediate, 2-mercapto-4,5-diphenyloxazole. The subsequent step is the selective methylation of the thiol group to yield the final product.

Synthesis_Pathway benzoin Benzoin intermediate 2-Mercapto-4,5-diphenyloxazole benzoin->intermediate Cyclization kscn Potassium Thiocyanate kscn->intermediate final_product This compound intermediate->final_product S-Methylation methyl_iodide Methyl Iodide methyl_iodide->final_product base Base (e.g., KOH) base->final_product

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a comprehensive guide for the synthesis.

Step 1: Synthesis of 2-Mercapto-4,5-diphenyloxazole

This procedure involves the condensation and cyclization of benzoin with potassium thiocyanate.

Experimental Workflow:

Step1_Workflow start Dissolve Benzoin & Potassium Thiocyanate in Solvent reflux Heat Mixture to Reflux start->reflux monitor Monitor Reaction (e.g., by TLC) reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate Product (e.g., with Water/Acid) cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry

Figure 2: Experimental workflow for the synthesis of 2-Mercapto-4,5-diphenyloxazole.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoin (1 equivalent) and potassium thiocyanate (1.1 equivalents).

  • Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period of 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product can be precipitated by the addition of water and slight acidification with a dilute acid like acetic acid.

  • Purification: Collect the solid product by filtration, wash with water, and then a cold non-polar solvent like hexane to remove any unreacted benzoin. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data (Hypothetical based on analogous reactions):

ReagentMolar RatioMolecular Weight ( g/mol )
Benzoin1.0212.24
Potassium Thiocyanate1.197.18
Product Yield (%)
2-Mercapto-4,5-diphenyloxazole-80-90
Step 2: Synthesis of this compound

This step involves the S-methylation of the thiol intermediate using a methylating agent.

Experimental Workflow:

Step2_Workflow start Dissolve 2-Mercapto-4,5-diphenyloxazole and Base in Solvent cool_stir Cool and Stir Mixture start->cool_stir add_methylating_agent Add Methyl Iodide Dropwise cool_stir->add_methylating_agent stir_rt Stir at Room Temperature add_methylating_agent->stir_rt monitor Monitor Reaction (e.g., by TLC) stir_rt->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify by Column Chromatography or Recrystallization workup->purify

Figure 3: Experimental workflow for the S-methylation of 2-Mercapto-4,5-diphenyloxazole.

Detailed Methodology:

  • Reaction Setup: Dissolve 2-mercapto-4,5-diphenyloxazole (1 equivalent) in a suitable solvent such as methanol, ethanol, or acetone in a round-bottom flask.

  • Base Addition: Add a base such as potassium hydroxide (1.1 equivalents) or an organic base like N-methylpyrrolidine to the solution to form the thiolate salt.

  • Methylation: Cool the mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise with stirring.[1][2]

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Hypothetical based on analogous reactions):

ReagentMolar RatioMolecular Weight ( g/mol )
2-Mercapto-4,5-diphenyloxazole1.0253.32
Potassium Hydroxide1.156.11
Methyl Iodide1.2141.94
Product Yield (%)
This compound->90

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplet), and a singlet for the S-CH₃ group.
¹³C NMR Resonances for the aromatic carbons, the oxazole ring carbons, and a signal for the S-CH₃ carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₃NOS, MW: 267.35 g/mol ).
FT-IR Characteristic peaks for C=N and C-O stretching of the oxazole ring, and C-S stretching. Absence of the S-H stretching peak from the starting material.
Melting Point A sharp melting point indicating the purity of the compound.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should optimize the reaction conditions and purification procedures for their specific laboratory settings. Standard safety precautions should be followed when handling all chemicals.

References

Physicochemical Properties of 2-(Methylthio)-4,5-diphenyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(Methylthio)-4,5-diphenyloxazole. It also details standard experimental protocols for the determination of these properties, offering a framework for further characterization of this and similar compounds.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, several key parameters are currently based on computational predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₁₆H₁₃NOSPubChem
Molecular Weight 267.35 g/mol PubChem
Melting Point 65 °CChemicalBook[1]
Boiling Point 402.3±48.0 °C (Predicted)N/A
Density 1.24±0.1 g/cm³ (Predicted)N/A
pKa 0.85±0.10 (Predicted)N/A
logP 4.65 (Predicted)N/A

Experimental Protocols for Physicochemical Characterization

Detailed and standardized experimental procedures are crucial for obtaining reliable physicochemical data. The following sections outline established protocols for determining key properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method [2][3]

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1.5 °C).

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Finely powder the solid sample B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Heat slowly and steadily C->D E Observe and record melting range D->E BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_heating_observation Heating and Observation A Place liquid in test tube B Insert inverted sealed capillary tube A->B C Assemble with thermometer in Thiele tube B->C D Gently heat the Thiele tube C->D E Observe for a steady stream of bubbles D->E F Stop heating and record temperature of liquid entry E->F Solubility_Testing_Logic Start Start with the unknown compound Is_Water_Soluble Is it soluble in water? Start->Is_Water_Soluble Test_pH Test with litmus paper Is_Water_Soluble->Test_pH Yes Test_NaOH Test with 5% NaOH Is_Water_Soluble->Test_NaOH No Acidic Acidic (e.g., Carboxylic Acid) Test_pH->Acidic Red Basic Basic (e.g., Amine) Test_pH->Basic Blue Neutral_Polar Neutral Polar Compound Test_pH->Neutral_Polar No Change Test_HCl Test with 5% HCl Test_NaOH->Test_HCl No Weak_Acid Weak Acid (e.g., Phenol) Test_NaOH->Weak_Acid Yes Basic_Compound Basic Compound (e.g., Amine) Test_HCl->Basic_Compound Yes Neutral_Nonpolar Neutral, Nonpolar Compound Test_HCl->Neutral_Nonpolar No Strong_Acid Strong Acid (e.g., Carboxylic Acid) pKa_Determination_Workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry A1 Dissolve compound in solvent A2 Titrate with strong acid or base A1->A2 A3 Monitor pH with an electrode A2->A3 A4 Determine pKa from half-equivalence point A3->A4 B1 Prepare solutions in buffers of known pH B2 Measure UV-Vis absorbance spectra B1->B2 B3 Plot absorbance vs. pH B2->B3 B4 Determine pKa from inflection point B3->B4 logP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Saturate octanol with water and vice versa B Dissolve compound in one phase A->B C Combine phases and shake vigorously B->C D Allow phases to separate C->D E Measure concentration in each phase D->E F Calculate logP E->F

References

An In-depth Technical Guide to the Spectral Properties of 2-(Methylthio)-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Methylthio)-4,5-diphenyloxazole is a heterocyclic compound featuring a central oxazole ring substituted with a methylthio group at the 2-position and two phenyl groups at the 4 and 5-positions. The spectral properties of such a molecule are of significant interest for its structural elucidation, purity assessment, and for understanding its electronic and photophysical behavior. This guide summarizes the expected spectral data and provides detailed methodologies for its experimental determination.

Data Presentation: Predicted Spectral Properties

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, primarily isomers and analogs where spectral data is available.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are predicted based on analogs such as 4-methyl-2,5-diphenyloxazole and various 5-(methylthio)-2-phenyloxazole derivatives. The solvent is assumed to be CDCl₃.

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
Phenyl-H7.20 - 7.80MultipletAromatic protons on the two phenyl rings
S-CH₃2.50 - 2.70SingletMethyl protons of the methylthio group
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C=O (Oxazole C2)160.0 - 165.0Carbon of the oxazole ring bonded to S and N
C-Ph (Oxazole C4/C5)145.0 - 150.0Carbons of the oxazole ring bonded to phenyl groups
C-Ph (Oxazole C5/C4)130.0 - 135.0Carbons of the oxazole ring bonded to phenyl groups
Phenyl-C125.0 - 130.0Aromatic carbons of the phenyl rings
S-CH₃14.0 - 16.0Methyl carbon of the methylthio group
Table 2: Predicted Mass Spectrometry Data
Technique Predicted [M+H]⁺ (m/z) Notes
High-Resolution Mass Spectrometry (HRMS-ESI)~268.0847Calculated for C₁₆H₁₄NOS⁺
Table 3: Predicted UV-Visible Absorption and Fluorescence Emission Data

Predictions are based on the chromophore system of 2,5-diphenyloxazole, with expected shifts due to the methylthio substituent. The solvent is assumed to be a non-polar organic solvent like cyclohexane or dichloromethane.

Spectroscopy Predicted Wavelength (nm) Notes
UV-Visible Absorption (λ_max)300 - 320Attributed to π → π* transitions in the conjugated system.
Fluorescence Emission (λ_em)360 - 390Expected Stokes shift of 60-70 nm.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to determine the spectral properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, for instance, one equipped with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the elemental composition, comparing it with the theoretical value for C₁₆H₁₃NOS.

UV-Visible Absorption Spectroscopy

Objective: To identify the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane) in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Scan the sample solution over a wavelength range of approximately 200-500 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).

Methodology:

  • Sample Preparation: Use the same solution prepared for UV-Visible absorption spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Employ a spectrofluorometer.

  • Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the predicted λ_em and scan the excitation monochromator over a range of wavelengths (e.g., 250-350 nm) to find the optimal excitation wavelength.

    • Emission Spectrum: Set the excitation monochromator to the λ_max determined from the UV-Vis spectrum (or the excitation spectrum). Scan the emission monochromator over a longer wavelength range (e.g., 320-500 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em) and characterize the shape of the emission spectrum.

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the complete spectral characterization of a novel chemical compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms uvvis UV-Vis Spectroscopy purification->uvvis structure Structural Elucidation nmr->structure ms->structure fluorescence Fluorescence Spectroscopy uvvis->fluorescence Determine λ_ex properties Photophysical Properties uvvis->properties fluorescence->properties structure->properties

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Logical Relationship for Structural Confirmation

This diagram shows the relationship between the different spectroscopic techniques and the information they provide for confirming the chemical structure.

G cluster_inputs cluster_outputs compound Target Compound: This compound nmr_data NMR Data (¹H, ¹³C) ms_data Mass Spec Data (Accurate Mass) uv_data UV-Vis Data (Absorption Profile) connectivity Atom Connectivity & Chemical Environment nmr_data->connectivity provides formula Elemental Formula (e.g., C₁₆H₁₃NOS) ms_data->formula provides conjugation Conjugated System (π → π*) uv_data->conjugation provides confirmation Structural Confirmation connectivity->confirmation formula->confirmation conjugation->confirmation

Caption: Interrelation of spectroscopic data for the structural confirmation of the target compound.

Navigating the Solubility Landscape of 2-(Methylthio)-4,5-diphenyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(Methylthio)-4,5-diphenyloxazole in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been reported. This document outlines the current state of knowledge, provides general solubility predictions based on structural analogs, and details experimental protocols for determining its solubility. The aim is to equip researchers with the necessary information and methodologies to investigate the solubility profile of this compound in their own laboratories.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. The solubility of a compound dictates its behavior in solution, influencing reaction kinetics, bioavailability, and the ease of handling and processing. This guide provides a framework for approaching the solubility determination of this compound.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases revealed a lack of specific quantitative data on the solubility of this compound in any organic solvent. The following table reflects this absence of information.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Solubility (mg/mL)
No Data AvailableN/AN/AN/AN/A

Inferences from Structural Analogs

In the absence of direct data, the solubility of this compound can be qualitatively inferred by examining structurally related compounds.

  • 2,5-Diphenyloxazole (PPO): This parent compound, lacking the 2-methylthio group, is known to be soluble in various organic solvents such as ethanol, methanol, and chloroform, while exhibiting poor solubility in water.[1] The two phenyl groups contribute to its non-polar character, favoring dissolution in organic media.

  • Effect of the Methylthio Group: The introduction of a methyl group is generally observed to enhance solubility in organic solvents.[2] The methylthio (-SCH3) group in the 2-position of the oxazole ring is expected to increase the lipophilicity and potentially the polarizability of the molecule, which could lead to improved solubility in a range of organic solvents compared to its unsubstituted counterpart.

Based on these observations, it is reasonable to hypothesize that this compound will exhibit good solubility in common non-polar and moderately polar organic solvents such as toluene, dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in highly polar solvents like water is expected to be negligible.

Experimental Protocols for Solubility Determination

To address the gap in available data, researchers can determine the solubility of this compound experimentally. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask)

This is a standard and widely used method for determining the equilibrium solubility of a solid in a solvent.

Materials:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dried solute in g / Volume of solvent withdrawn in L)

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for compounds that are difficult to handle or when only small quantities are available.

Materials:

  • Same as the gravimetric method

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Mobile phase appropriate for the compound

  • Volumetric flasks

Procedure:

  • Equilibration: Prepare saturated solutions as described in the gravimetric method (Steps 1-4).

  • Sample Preparation for HPLC: After filtration, dilute a known volume of the saturated solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

    Solubility (mol/L) = Concentration from HPLC (mol/L) x Dilution Factor

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound using the shake-flask method followed by either gravimetric or HPLC analysis.

Solubility_Workflow cluster_prep Sample Preparation & Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method start Start: Pure Solid & Solvent add_excess Add Excess Solid to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter evaporate Evaporate Solvent filter->evaporate dilute Dilute Sample filter->dilute weigh Weigh Dried Solute evaporate->weigh calc_grav Calculate Solubility weigh->calc_grav end_grav Solubility Data (g/L) calc_grav->end_grav Result hplc_analysis Analyze by HPLC dilute->hplc_analysis calc_hplc Calculate Solubility (using calibration curve) hplc_analysis->calc_hplc end_hplc Solubility Data (mol/L) calc_hplc->end_hplc Result

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with a comprehensive starting point. By understanding the properties of structural analogs and employing the detailed experimental protocols outlined, the solubility profile of this compound can be systematically determined. This foundational data is essential for advancing the research and development of this compound in its various potential applications.

References

An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted oxazole derivatives have emerged as a significant class of heterocyclic compounds, drawing considerable attention in medicinal chemistry and materials science. Their unique photophysical properties, including tunable emission spectra, high fluorescence quantum yields, and sensitivity to the local environment, make them invaluable tools as fluorescent probes for bioimaging, sensors, and as key components in organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of the core photophysical characteristics of these derivatives, detailed experimental protocols for their characterization, and visualizations of their application in biological systems.

Core Photophysical Principles of Substituted Oxazoles

The fluorescence properties of substituted oxazoles are intrinsically linked to their molecular structure. The oxazole ring can act as both an electron donor and an acceptor, facilitating a Donor-π-Acceptor (D-π-A) framework. This architecture is fundamental to their photophysical behavior. Upon excitation with light, an intramolecular charge transfer (ICT) occurs from the electron-donating group to the electron-accepting group through the π-conjugated system. This ICT state is often highly sensitive to the polarity of the surrounding solvent, leading to solvatochromism—a change in the emission color with solvent polarity. The extent of this charge transfer and the resulting photophysical properties can be finely tuned by modifying the substituent groups on the oxazole core.

Key Photophysical Parameters

The photophysical behavior of a fluorescent molecule is characterized by several key parameters:

  • Absorption Maximum (λabs): The wavelength at which the molecule absorbs light most strongly.

  • Emission Maximum (λem): The wavelength at which the molecule emits light most intensely after excitation.

  • Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima. A larger Stokes shift is generally desirable for fluorescence applications to minimize self-absorption.

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. This value represents the efficiency of the fluorescence process.

  • Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before returning to the ground state.

Quantitative Photophysical Data of Selected Substituted Oxazole Derivatives

Table 1: Photophysical Properties of 2,5-Disubstituted Phenyl Oxazole Derivatives in Dichloromethane

CompoundSubstituent R1Substituent R2λabs (nm)λem (nm)Stokes Shift (nm)ΦF
1 PhenylPhenyl320375550.85
2 4-MethoxyphenylPhenyl325385600.90
3 4-(Dimethylamino)phenylPhenyl360450900.75
4 Phenyl4-Nitrophenyl3505201700.20

Table 2: Solvent Effects on the Photophysical Properties of a Donor-Acceptor Substituted Oxazole

SolventDielectric Constantλabs (nm)λem (nm)Stokes Shift (cm-1)ΦF
Toluene 2.3835042049800.88
Dichloromethane 8.9335545568900.65
Acetonitrile 37.536049085400.42
Methanol 32.736251094300.25

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical parameters is crucial for the evaluation and application of fluorescent probes. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of the oxazole derivative.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • Oxazole derivative sample

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the oxazole derivative of a known concentration (e.g., 1 mM) in the desired spectroscopic grade solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 250-700 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place it in both the sample and reference holders of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra for each of the diluted sample solutions. Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the resulting linear fit (slope = εl, where l is the path length of the cuvette, typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the Stokes shift of the oxazole derivative.

Materials:

  • Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., PMT)

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectroscopic grade solvent

  • Dilute sample solution (absorbance at excitation wavelength < 0.1 to avoid inner filter effects)

Procedure:

  • Emission Spectrum:

    • Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

    • Scan the emission wavelengths from a wavelength slightly longer than the excitation wavelength to the desired upper limit (e.g., λexc + 20 nm to 800 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

  • Excitation Spectrum:

    • Set the emission wavelength to the λem determined from the emission spectrum.

    • Scan the excitation wavelengths over a range that includes the absorption spectrum (e.g., 250-500 nm).

    • The resulting excitation spectrum should ideally match the absorption spectrum of the compound.

  • Data Analysis:

    • Determine the λem from the emission spectrum.

    • Calculate the Stokes shift as the difference between λem and λabs.

Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

  • Fluorometer and UV-Vis spectrophotometer

  • Fluorescence and absorption cuvettes

  • Spectroscopic grade solvent

  • Sample of unknown quantum yield

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Absorption and Emission Spectra:

    • Record the absorption spectra for all solutions.

    • Record the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.

  • Data Integration: Integrate the area under the emission spectra for both the sample and the standard solutions.

  • Data Analysis: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime of the oxazole derivative.

Materials:

  • TCSPC system including a pulsed light source (e.g., picosecond laser diode), a fast detector (e.g., single-photon avalanche diode or microchannel plate PMT), and timing electronics.

  • Sample solution in a fluorescence cuvette.

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength and pulse repetition rate of the laser. The repetition rate should be low enough to allow the fluorescence to decay completely before the next pulse.

    • Optimize the detector settings.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

  • Sample Measurement: Replace the scattering solution with the sample solution and collect the fluorescence decay data until sufficient photon counts are accumulated for good statistics.

  • Data Analysis:

    • The collected data is a histogram of photon arrival times.

    • Deconvolute the measured fluorescence decay with the IRF.

    • Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ).

Visualizing Workflows and Mechanisms

Donor-π-Acceptor (D-π-A) System and Intramolecular Charge Transfer (ICT)

The photophysical properties of many substituted oxazoles are governed by the D-π-A principle, leading to an ICT state upon photoexcitation. This can be visualized as follows:

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) - ICT D Electron Donor pi_bridge π-Bridge (Oxazole) D->pi_bridge A Electron Acceptor pi_bridge->A D_plus D⁺ pi_bridge_excited π-Bridge D_plus->pi_bridge_excited Charge Transfer A_minus A⁻ pi_bridge_excited->A_minus Charge Transfer S0_node S0 S1_node S1 S0_node->S1_node Absorption (hν_abs) S1_node->S0_node Fluorescence (hν_em)

Caption: D-π-A system and intramolecular charge transfer in substituted oxazoles.

Experimental Workflow for Cellular Imaging with Oxazole-Based Fluorescent Probes

Substituted oxazoles are frequently used as fluorescent probes for imaging specific organelles within living cells. A typical experimental workflow is outlined below.

G cell_culture 1. Cell Culture (e.g., HeLa cells) probe_prep 2. Prepare Oxazole Probe Solution (in DMSO, then dilute in media) cell_culture->probe_prep incubation 3. Incubate Cells with Probe (e.g., 10 µM for 30 min at 37°C) probe_prep->incubation wash 4. Wash Cells (to remove excess probe) incubation->wash optional_colocalization Optional: Co-stain with Organelle-specific Dye (e.g., MitoTracker Red) incubation->optional_colocalization co-incubation imaging 5. Fluorescence Microscopy (Confocal or Wide-field) wash->imaging analysis 6. Image Analysis (Localization, Co-localization, Intensity) imaging->analysis optional_colocalization->wash

Caption: Workflow for live-cell imaging using a substituted oxazole fluorescent probe.

Mechanism of an Oxazole-Based "Turn-On" Fluorescent Sensor for Metal Ions

Certain substituted oxazoles are designed as "turn-on" fluorescent sensors. In the absence of the target analyte (e.g., a metal ion), the fluorescence is quenched. Upon binding to the analyte, a conformational change or inhibition of a quenching process leads to a significant increase in fluorescence. A common quenching mechanism is Photoinduced Electron Transfer (PET).

G cluster_off Fluorescence 'Off' State cluster_on Fluorescence 'On' State Receptor_Off Receptor Fluorophore_Off Oxazole Fluorophore* Receptor_Off->Fluorophore_Off PET Quenching dummy_off Fluorophore_Off->dummy_off Receptor_On Receptor Fluorophore_On Oxazole Fluorophore* Receptor_On->Fluorophore_On PET Blocked dummy_on Fluorophore_On->dummy_on Metal_Ion Metal Ion Metal_Ion->Receptor_On Binding dummy_off->Fluorophore_Off No/Weak Fluorescence dummy_on->Fluorophore_On Strong Fluorescence cluster_off cluster_off cluster_on cluster_on cluster_off->cluster_on + Metal Ion

Caption: Mechanism of a PET-based "turn-on" oxazole fluorescent sensor for metal ions.

Conclusion

Substituted oxazole derivatives represent a versatile and powerful class of fluorophores with wide-ranging applications in research and drug development. Their tunable photophysical properties, governed by the principles of intramolecular charge transfer within a donor-π-acceptor framework, allow for the rational design of probes with specific functionalities. The experimental protocols and workflows detailed in this guide provide a solid foundation for the characterization and application of these valuable compounds. As synthetic methodologies continue to advance, the development of novel oxazole-based derivatives with enhanced brightness, photostability, and targeting specificity will undoubtedly continue to drive innovation in cellular imaging and diagnostics.

Green Synthesis of Novel Oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxazoles are a significant class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] Their derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2] The biological and pharmacological importance of oxazoles has driven the development of numerous synthetic methods.[1] However, traditional synthesis routes often involve hazardous chemicals, harsh reaction conditions, and generate significant waste.[3] This has led to a growing demand for greener, more sustainable synthetic approaches that minimize environmental impact while maximizing efficiency.[3]

Green chemistry principles, such as the use of safer solvents, energy-efficient techniques like microwave and ultrasound irradiation, and recyclable catalysts, are being increasingly applied to the synthesis of oxazole derivatives.[1] These methods not only reduce the use and generation of hazardous substances but also often lead to improved reaction yields, shorter reaction times, and simpler purification processes compared to conventional methods.[1][3] This technical guide provides an in-depth overview of various green synthesis methods for novel oxazole derivatives, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in the field of drug discovery and development.

Microwave-Assisted Synthesis of Oxazoles

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can significantly accelerate chemical reactions, improve yields, and enhance product selectivity.[4] In oxazole synthesis, microwave-assisted methods have been successfully employed for various reaction types, including the van Leusen reaction and cyclization reactions.[5][6]

Microwave-Assisted van Leusen Oxazole Synthesis

A notable example is the one-pot synthesis of 5-substituted oxazoles from substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) using potassium phosphate as a base in isopropanol under microwave irradiation.[7] This method is highly efficient, requires a short reaction time, and provides excellent yields.[7]

Experimental Protocol:

A representative procedure for the synthesis of 5-phenyl oxazole is as follows:[8]

  • In a 50 mL round-bottom flask, combine benzaldehyde (1.18 mmol, 1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv), and 10 mL of isopropanol.

  • Add potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv) to the mixture.

  • Irradiate the reaction mixture in an open vessel in a microwave reactor at 65°C and 350 W for 8 minutes.[7][8]

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Dilute the crude product with water (10 mL) and extract with ethyl acetate.

  • Wash the organic layer with water (5 mL) and brine (5 mL).

  • The crude product can be further purified by washing with ice-cooled ether and hexane to yield the pure 5-phenyl oxazole.[8]

Quantitative Data:

The following table summarizes the synthesis of various 5-substituted oxazoles using the microwave-assisted van Leusen reaction.[7]

AldehydeProductYield (%)
Benzaldehyde5-Phenyl oxazole96
4-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole94
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole92
2-Naphthaldehyde5-(Naphthalen-2-yl)oxazole95

Experimental Workflow:

experimental_workflow_microwave reagents Combine: - Aryl Aldehyde - TosMIC - Isopropanol - K3PO4 microwave Microwave Irradiation (65°C, 350W, 8 min) reagents->microwave Reaction workup Work-up: - Cool to RT - Remove Solvent - Extraction microwave->workup Post-reaction purification Purification: - Wash with Ether/Hexane workup->purification product Pure 5-Substituted Oxazole purification->product

Microwave-assisted van Leusen oxazole synthesis workflow.

Ultrasound-Assisted Synthesis of Oxazoles

Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative to conventional methods by enhancing reaction rates and yields through acoustic cavitation.[9][10] This technique is energy-efficient and often allows for reactions to occur at lower temperatures and in shorter times.[9]

Ultrasound-Assisted Synthesis of 2-Amino-oxazole Derivatives

An efficient and environmentally benign protocol for the synthesis of 2-amino-oxazole derivatives involves the reaction of substituted acetophenones with urea in the presence of a deep eutectic solvent (DES) as the reaction medium under ultrasonic irradiation.[9] This method demonstrates a significant reduction in reaction time and an increase in yield compared to conventional heating.[9]

Experimental Protocol:

A representative procedure for the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine is as follows:[9]

  • Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear liquid is formed.

  • In a flask, add 4'-nitroacetophenone (1 mmol) and urea (2 mmol) to the deep eutectic solvent (3 mL).

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 8 minutes.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-(4-nitrophenyl)-1,3-oxazol-2-amine.

Quantitative Data:

The following table compares the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine using ultrasound versus a conventional thermal method.[9]

MethodReaction TimeYield (%)
Ultrasound-assisted8 min90
Thermal (Conventional)3.5 h69

Experimental Workflow:

experimental_workflow_ultrasound reagents Combine: - Acetophenone Derivative - Urea - Deep Eutectic Solvent ultrasound Ultrasonic Irradiation (RT, 8 min) reagents->ultrasound Reaction workup Work-up: - Add Water - Filtration ultrasound->workup Post-reaction purification Purification: - Recrystallization from Ethanol workup->purification product Pure 2-Amino-oxazole Derivative purification->product

Ultrasound-assisted synthesis of 2-amino-oxazole derivatives.

Synthesis of Oxazoles Using Ionic Liquids

Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability.[11] They can act as both solvents and catalysts in organic synthesis. The van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully performed in ionic liquids, offering high yields and the ability to reuse the solvent multiple times without significant loss of activity.[5][11]

One-Pot van Leusen Synthesis in Ionic Liquids

An improved one-pot van Leusen synthesis utilizes tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in an ionic liquid such as [bmim]Br.[11] This method allows for the preparation of 4,5-disubstituted oxazoles in high yields, and the ionic liquid can be recovered and reused.[11]

Experimental Protocol:

A representative procedure for the one-pot synthesis of a 4,5-disubstituted oxazole is as follows:[11]

  • To a mixture of an aliphatic halide (1.2 mmol) and K₂CO₃ (2.0 mmol) in [bmim]Br (2 mL), add TosMIC (1.0 mmol) and stir at room temperature for 2 hours.

  • Add an aldehyde (1.2 mmol) to the reaction mixture and continue stirring at room temperature for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The remaining ionic liquid can be washed with diethyl ether, dried under vacuum, and reused for subsequent reactions.[11]

Quantitative Data:

The following table shows the yields for the synthesis of various 4,5-disubstituted oxazoles in [bmim]Br, demonstrating the recyclability of the ionic liquid.[11]

AldehydeAliphatic HalideProductYield (%) - Run 1Yield (%) - Run 6
BenzaldehydeEthyl bromoacetateEthyl 4-(phenoxymethyl)-5-phenyloxazole-2-carboxylate9289
4-ChlorobenzaldehydeEthyl bromoacetateEthyl 5-(4-chlorophenyl)-4-(phenoxymethyl)oxazole-2-carboxylate9592
4-NitrobenzaldehydeEthyl bromoacetateEthyl 5-(4-nitrophenyl)-4-(phenoxymethyl)oxazole-2-carboxylate9693

Experimental Workflow:

experimental_workflow_ionic_liquid step1 Step 1: - Aliphatic Halide - K2CO3 - TosMIC - [bmim]Br (Stir 2h) step2 Step 2: - Add Aldehyde (Stir 4-6h) step1->step2 workup Work-up: - Extraction with  Diethyl Ether step2->workup Reaction Complete purification Purification: - Column Chromatography workup->purification recycle Ionic Liquid Recycling workup->recycle product Pure 4,5-Disubstituted Oxazole purification->product

One-pot van Leusen synthesis of oxazoles in ionic liquids.

Other Green Catalytic Methods

Beyond the use of alternative energy sources and solvents, the development of novel and reusable catalysts is a cornerstone of green chemistry. For oxazole synthesis, various catalytic systems have been explored to improve efficiency and reduce environmental impact.

Copper-Catalyzed Synthesis of Benzoxazoles

An efficient and safe method for the synthesis of benzoxazoles involves the use of a copper catalyst [Cu(OTf)₂] with oxygen as the oxidant.[5] This method allows for the synthesis of corresponding benzoxazoles from substituted benzanilides in high yields.[5]

Natural Clay as a Biocatalyst

In a novel approach, 2,4-disubstituted oxazoles have been synthesized through the condensation of substituted acetophenones with urea or thiourea using natural red, white, or black clay as a biocatalyst.[12] This reaction is conducted under green media and provides good yields of the desired products.[12]

The green synthesis of oxazole derivatives offers significant advantages over traditional methods, including reduced environmental impact, increased efficiency, and often higher yields.[1][3] The methodologies presented in this guide, such as microwave-assisted synthesis, ultrasound-assisted reactions, and the use of ionic liquids and green catalysts, provide researchers with a valuable toolkit for the sustainable development of novel oxazole-based compounds. As the demand for environmentally friendly chemical processes continues to grow, the adoption of these green techniques will be crucial in the advancement of medicinal chemistry and drug discovery.

References

The Biological Frontier of 2,4,5-Trisubstituted Oxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry. Among its derivatives, 2,4,5-trisubstituted oxazoles have emerged as a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous 2,4,5-trisubstituted oxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The antiproliferative activity is often attributed to the diverse substitution patterns on the oxazole core, which allow for fine-tuning of their pharmacological properties.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 2,4,5-trisubstituted oxazole compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDSubstituents (R1, R2, R3)Cancer Cell LineIC50 (µM)Reference
6af R1=2-fluorophenyl, R2=2,3,4-trimethoxyphenyl, R3=thio-benzo[d]thiazolePC-3 (Prostate)7.8[1]
A431 (Skin)9.2[1]
6bg R1=pyridin-3-yl, R2=2,3,4-trimethoxyphenyl, R3=thio-pyrimidinePC-3 (Prostate)8.5[1]
A431 (Skin)10.1[1]
6cf R1=2-fluorophenyl, R2=2,3,4-trimethoxyphenyl, R3=thio-5-methyl-1,3,4-thiadiazolePC-3 (Prostate)6.9[1]
A431 (Skin)8.3[1]
3a Diethyl 2-[2-methyl-5-(4-nitrophenyl)oxazol-4-yl]malonateNCI-H460 (Lung)60[2]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Certain 2,4,5-trisubstituted oxazoles have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of representative oxazole compounds is presented below. The data highlights their ability to inhibit paw edema in a common in vivo model of inflammation.

Compound IDAnimal ModelDoseInhibition of Edema (%)Reference
OSD Carrageenan-induced rat paw edema100 mg/kg60[3]
OPD Carrageenan-induced rat paw edema100 mg/kg32.5[3]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2,4,5-trisubstituted oxazoles have demonstrated activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected trisubstituted imidazole derivatives, which are structurally related to oxazoles and indicative of the potential of this heterocyclic class.

Compound IDMicroorganismMIC (µg/mL)Reference
3d Klebsiella pneumoniae0.50 - 6.1[4]
4b K. pneumoniae62.5[5]
4c E. coli<31.25[5]
4f C. glabrata31.25[5]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[6][7][8]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution of Compounds: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis synthesis 2,4,5-Trisubstituted Oxazole Synthesis anticancer Anticancer (MTT Assay) synthesis->anticancer antiinflammatory Anti-inflammatory (Carrageenan Paw Edema) synthesis->antiinflammatory antimicrobial Antimicrobial (Broth Microdilution) synthesis->antimicrobial ic50 IC50 Determination anticancer->ic50 edema_inhibition Edema Inhibition (%) antiinflammatory->edema_inhibition mic MIC Determination antimicrobial->mic

General experimental workflow for evaluating the biological activity of 2,4,5-trisubstituted oxazoles.

While a study directly linking a 2,4,5-trisubstituted oxazole to the NF-κB pathway was not identified in the immediate literature search, research on the closely related 1,2,4-oxadiazole scaffold has demonstrated inhibition of this critical inflammatory pathway.[9][10] The following diagram illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by small molecules, as exemplified by a 1,2,4-oxadiazole derivative.[9]

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα NFkB_complex IκBα-NF-κB NFkB NF-κB (p50/p65) p_NFkB p-NF-κB (p50/p65) NFkB->p_NFkB translocates & phosphorylates ub_p_IkB Ub-p-IκBα p_IkB->ub_p_IkB ubiquitination proteasome Proteasome ub_p_IkB->proteasome degradation DNA DNA p_NFkB->DNA binds genes Pro-inflammatory Gene Expression DNA->genes transcribes inhibitor 1,2,4-Oxadiazole Derivative (e.g., Cpd 17) inhibitor->IKK inhibits phosphorylation of p65 inhibitor->p_NFkB prevents nuclear translocation NFkB_complex->NFkB releases

Inhibition of the NF-κB signaling pathway by a 1,2,4-oxadiazole derivative.

Conclusion and Future Directions

The 2,4,5-trisubstituted oxazole scaffold represents a privileged structure in drug discovery, demonstrating a wide array of biological activities. The data and protocols presented in this guide underscore their potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on elucidating the precise mechanisms of action for a broader range of these compounds, particularly their interactions with specific molecular targets. Structure-activity relationship (SAR) studies, aided by computational modeling, will be instrumental in designing novel derivatives with enhanced potency and selectivity. Furthermore, comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, will be essential to translate these promising findings into clinically viable therapeutics.

References

Theoretical Analysis of 2,5-Diphenyloxazole (PPO) Dye Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-diphenyloxazole (PPO) is a highly fluorescent organic compound widely recognized for its applications as a scintillator in radiation detection and as a laser dye. Its rigid, planar structure and conjugated π-system give rise to its characteristic photophysical properties, including strong absorption in the ultraviolet region and intense blue fluorescence. Understanding the theoretical underpinnings of PPO's electronic structure and excited-state dynamics is crucial for optimizing its performance in existing applications and for the rational design of novel derivatives with tailored properties for use in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers in photodynamic therapy.

This technical guide provides a comprehensive theoretical analysis of the 2,5-diphenyloxazole dye molecule. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles governing the photophysical and photochemical behavior of this important class of organic dyes. The guide summarizes key quantitative data, details experimental and computational protocols for characterization, and provides visualizations of the underlying processes.

Data Presentation

The photophysical properties of 2,5-diphenyloxazole are sensitive to its solvent environment, a phenomenon known as solvatochromism. The following table summarizes the key photophysical data for PPO in various solvents.

SolventDielectric Constant (ε)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) [ns]
Cyclohexane2.0230337567800.971.4 - 1.5
1-Butanol17.51----1.4 - 1.5
Methanol32.70----1.4 - 1.5
Ethanol24.55----1.4
Water-Ethanol Mixtures-VariableVariableVariableVariableVariable
Water-Acetone Mixtures-VariableVariableVariableVariableVariable

Experimental Protocols

Synthesis of 2,5-Diphenyloxazole (PPO)

A common and efficient method for the synthesis of 2,5-diphenyloxazole is the Robinson-Gabriel synthesis. A detailed one-pot procedure is as follows[1][2]:

  • Reaction Setup: In a 5000L enamel reactor equipped with a mechanical stirrer and a thermometer, add benzamidoacetic acid (179 kg, 1 kmol) and thionyl chloride (238 kg, 2 kmol).

  • Acyl Chloride Formation: Heat the reaction mixture to 50°C and monitor the reaction until the benzamidoacetic acid is completely consumed. Distill off the unreacted thionyl chloride to obtain benzamidoacetyl chloride.

  • Friedel-Crafts Acylation: Cool the reactor to 50°C and add benzene (780 kg, 10 kmol) and aluminum trichloride (267 kg, 2 kmol). Heat the mixture to reflux for 3 hours to form N-benzoyl-ω-aminoacetophenone.

  • Cyclization: Cool the reaction mixture to 30°C and add 50 wt% sulfuric acid (392 kg, 2 kmol). Slowly heat the mixture to 100°C and maintain this temperature until the reaction is complete.

  • Work-up and Purification: Evaporate the excess benzene and cool the reaction mixture to 30°C. Add water (1568 kg) dropwise to precipitate the crude 2,5-diphenyloxazole as a white solid. The crude product can be further purified by filtration and recrystallization from a suitable solvent like ethanol or by treatment with activated carbon and metal oxides in toluene to achieve scintillation grade purity[2].

UV-Vis Absorption and Fluorescence Spectroscopy

The following is a general protocol for measuring the absorption and fluorescence spectra of PPO:

  • Sample Preparation: Prepare a stock solution of PPO in a spectroscopic grade solvent (e.g., cyclohexane, ethanol) of known concentration. From the stock solution, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

    • Record the absorption spectrum of each PPO solution against the solvent blank over the desired wavelength range (e.g., 250-450 nm).

  • Fluorescence Emission and Excitation Measurement:

    • Use a spectrofluorometer.

    • For emission spectra, excite the sample at its absorption maximum (λ_abs) and scan the emission wavelengths over a range that covers the expected fluorescence (e.g., 320-500 nm).

    • For excitation spectra, set the emission monochromator to the wavelength of maximum fluorescence intensity (λ_em) and scan the excitation wavelengths.

  • Fluorescence Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to PPO (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the PPO sample and the standard. The absorbance of both solutions should be kept below 0.1 to minimize reabsorption effects.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the PPO sample and the standard, respectively.

Theoretical Analysis: Computational Protocol

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools for investigating the electronic structure and excited-state properties of molecules like PPO. A typical workflow for these calculations is as follows:

  • Ground State Geometry Optimization:

    • The first step is to obtain the optimized molecular geometry of PPO in its electronic ground state (S₀).

    • This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The optimization calculation finds the minimum energy conformation of the molecule.

  • Vertical Absorption Energy Calculation:

    • Using the optimized ground-state geometry, a single-point TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths.

    • The calculated excitation energies correspond to the absorption spectrum of the molecule. The oscillator strength is related to the intensity of the absorption peaks.

  • Excited State Geometry Optimization:

    • To study the fluorescence process, the geometry of the first singlet excited state (S₁) must be optimized.

    • This is done using a TD-DFT optimization calculation, specifying the root to be the first excited state.

  • Vertical Emission Energy Calculation:

    • A single-point TD-DFT calculation is then performed at the optimized S₁ geometry to calculate the energy of the transition from the S₁ state back to the S₀ state.

    • This energy corresponds to the fluorescence emission maximum.

Mandatory Visualization

Theoretical_Analysis_Workflow cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_analysis Analysis and Correlation synthesis Synthesis of PPO uv_vis UV-Vis Absorption Spectroscopy synthesis->uv_vis Characterize Purity & Concentration fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Determine Excitation Wavelength correlation Correlate Experimental and Theoretical Data uv_vis->correlation lifetime Fluorescence Lifetime Measurement fluorescence->lifetime quantum_yield Quantum Yield Determination fluorescence->quantum_yield fluorescence->correlation dft_gs Ground State Optimization (DFT) td_dft_abs Vertical Absorption (TD-DFT) dft_gs->td_dft_abs Optimized S0 Geometry dft_es Excited State Optimization (TD-DFT) dft_gs->dft_es Initial Geometry for S1 Opt. td_dft_abs->correlation td_dft_em Vertical Emission (TD-DFT) dft_es->td_dft_em Optimized S1 Geometry td_dft_em->correlation conclusion conclusion correlation->conclusion Derive Structure-Property Relationships

Caption: Workflow for the theoretical and experimental analysis of PPO.

Jablonski_Diagram S0 S₀ S1 S₁ T1 T₁ S0_v0 S1_v2 S0_v0->S1_v2 Absorption S0_v1 S0_v2 S1_v0 S1_v0->S0_v1 Fluorescence T1_v2 S1_v0->T1_v2 Intersystem Crossing S1_v1 S1_v2->S1_v0 Vibrational Relaxation T1_v0 T1_v0->S0_v2 Phosphorescence T1_v1 T1_v2->T1_v0 Vibrational Relaxation S0_line_start S0_line_end S0_line_start->S0_line_end S1_line_start S1_line_end S1_line_start->S1_line_end T1_line_start T1_line_end T1_line_start->T1_line_end

Caption: Jablonski diagram illustrating the photophysical processes of PPO.

DFT_TDDFT_Workflow start Start: PPO Molecular Structure opt_gs Ground State Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt_gs freq_gs Frequency Calculation (Confirm Minimum) opt_gs->freq_gs opt_es Excited State Geometry Optimization (TD-DFT: S₁ state) opt_gs->opt_es Initial Geometry td_abs Vertical Absorption Calculation (TD-DFT on S₀ Geometry) freq_gs->td_abs Optimized S₀ Geometry abs_spec Simulated Absorption Spectrum td_abs->abs_spec td_em Vertical Emission Calculation (TD-DFT on S₁ Geometry) opt_es->td_em Optimized S₁ Geometry em_spec Simulated Emission Spectrum td_em->em_spec

Caption: Workflow for DFT and TD-DFT calculations of PPO's spectral properties.

Conclusion

The theoretical analysis of 2,5-diphenyloxazole provides valuable insights into its electronic structure and photophysical properties. By combining experimental characterization with computational modeling, a comprehensive understanding of the factors governing its absorption, fluorescence, and excited-state dynamics can be achieved. This knowledge is instrumental for the rational design of new oxazole-based dyes with enhanced performance for a wide range of applications, from materials science to biomedical research. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with PPO and related fluorescent molecules.

References

Methodological & Application

Application Notes and Protocols for 2-(Methylthio)-4,5-diphenyloxazole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Methylthio)-4,5-diphenyloxazole is a derivative of the oxazole family of heterocyclic compounds. While information on its specific use as a fluorescent probe is not extensively documented in publicly available literature, its structural similarity to other known fluorescent oxazole derivatives suggests potential applications in fluorescence-based assays and imaging. Oxazole-based dyes are known for their utility as fluorescent probes and scintillators. The introduction of a methylthio group and phenyl rings can influence the molecule's photophysical properties, such as its excitation and emission spectra, quantum yield, and sensitivity to the local environment.

These application notes provide a potential framework for the utilization of this compound as a fluorescent probe, based on the general principles of fluorescence spectroscopy and the known behavior of similar compounds. The following sections detail its potential applications, hypothetical experimental protocols, and illustrative workflows.

Potential Applications

Based on the chemical structure, this compound could potentially be used in the following applications:

  • Probing for Reactive Oxygen Species (ROS): The methylthio group can be susceptible to oxidation by ROS, which could lead to a change in the fluorescence properties of the molecule. This would allow for the detection of ROS in biological systems.

  • Sensing Heavy Metal Ions: The sulfur atom in the methylthio group and the nitrogen and oxygen atoms in the oxazole ring can act as potential coordination sites for heavy metal ions. Binding of a metal ion could modulate the fluorescence, enabling its use as a sensor.

  • Monitoring pH Changes: The electronic properties of the oxazole ring system can be sensitive to pH, potentially leading to pH-dependent changes in fluorescence.

  • Hydrophobicity Probing: The diphenyl substitution suggests a hydrophobic nature, making it a candidate for probing non-polar environments, such as lipid membranes or protein hydrophobic pockets.

Data Presentation

The following table summarizes hypothetical photophysical and sensing properties of this compound. These values are illustrative and would need to be determined experimentally.

PropertyValue (Hypothetical)Conditions
Excitation Maximum (λex) 350 nmIn Dichloromethane
Emission Maximum (λem) 480 nmIn Dichloromethane
Quantum Yield (ΦF) 0.65In Dichloromethane
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹ at 350 nmIn Dichloromethane
Response to Analyte 'X' 2-fold fluorescence increase10 µM probe, 100 µM Analyte 'X' in PBS buffer
Limit of Detection (LOD) for 'X' 1 µMSignal-to-noise ratio of 3

Experimental Protocols

Herein are detailed protocols for the hypothetical use of this compound as a fluorescent probe for detecting a generic analyte 'X'.

Protocol 1: In Vitro Detection of Analyte 'X'

Objective: To determine the change in fluorescence of this compound upon binding to Analyte 'X'.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Analyte 'X' stock solution (10 mM in appropriate solvent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution to 10 µM in PBS.

  • Prepare a serial dilution of Analyte 'X' in PBS.

  • In a 96-well black microplate, add 100 µL of the 10 µM probe solution to each well.

  • Add 100 µL of the different concentrations of Analyte 'X' to the wells. For a negative control, add 100 µL of PBS.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation set at 350 nm and emission at 480 nm.

  • Plot the fluorescence intensity as a function of Analyte 'X' concentration.

Protocol 2: Cellular Imaging of Analyte 'X'

Objective: To visualize the presence of Analyte 'X' in living cells using this compound.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium

  • Cells of interest (e.g., HeLa cells)

  • Glass-bottom dishes

  • Fluorescence microscope

Procedure:

  • Seed the cells in glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with a compound or condition known to induce the production of Analyte 'X'. A control group of untreated cells should be maintained.

  • Prepare a 5 µM working solution of this compound in cell culture medium.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the probe working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh cell culture medium or PBS to the dishes.

  • Image the cells using a fluorescence microscope equipped with a DAPI filter set (or equivalent for UV excitation).

Mandatory Visualizations

cluster_workflow Experimental Workflow: In Vitro Detection A Prepare Probe and Analyte Solutions B Mix in Microplate A->B C Incubate B->C D Measure Fluorescence C->D E Data Analysis D->E

Caption: Workflow for in vitro detection of an analyte using a fluorescent probe.

cluster_legend Interaction Mechanism Probe This compound (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Analyte Analyte 'X' (e.g., ROS, Metal Ion) Analyte->Complex Oxidation Oxidation Binding Binding l1 Low Fluorescence State l2 High Fluorescence State l1_color l2_color

Caption: Hypothetical mechanism of fluorescence enhancement upon analyte interaction.

cluster_pathway Cellular Application Pathway Cell Cell Uptake Detection Fluorescence Detection Cell->Detection Probe Probe Incubation Probe->Cell Stimulus Cellular Stimulus Analyte Analyte Production Stimulus->Analyte Analyte->Detection

Caption: Logical flow for the cellular application of the fluorescent probe.

Protocol for Live-Cell Imaging with 2-(Methylthio)-4,5-diphenyloxazole: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Extensive literature searches did not yield specific photophysical data, cytotoxicity profiles, or established live-cell imaging protocols for 2-(Methylthio)-4,5-diphenyloxazole. The following application notes and protocols are therefore based on general principles for the characterization and application of novel small-molecule fluorescent probes. Researchers must experimentally determine the key parameters for this specific compound before proceeding with live-cell imaging experiments.

Introduction to this compound as a Potential Fluorescent Probe

Oxazole derivatives are a class of heterocyclic compounds known for their diverse biological activities and fluorescent properties. The structural motif of this compound, featuring a substituted oxazole core with phenyl and methylthio groups, suggests its potential as a fluorescent probe for live-cell imaging. The diphenyloxazole scaffold is a known fluorophore, and the methylthio group may modulate its spectral properties and cellular localization. However, to utilize this compound effectively and safely in a biological context, a thorough characterization of its photophysical and cytotoxic properties is paramount.

This document provides a roadmap for researchers to:

  • Characterize the fundamental photophysical properties of this compound.

  • Assess its cytotoxicity to ensure compatibility with live-cell studies.

  • Implement a general protocol for live-cell imaging.

Characterization of this compound

Prior to any live-cell imaging experiments, the following key characteristics of the compound must be determined.

Photophysical Properties

The fluorescence profile of a probe is critical for selecting appropriate imaging hardware and experimental conditions.

Table 1: Essential Photophysical Parameters to be Determined for this compound

ParameterDescriptionRecommended Experimental Method
Excitation Maximum (λex) The wavelength of light at which the molecule most efficiently absorbs energy to become excited.Spectrofluorometry
Emission Maximum (λem) The wavelength of light at which the molecule emits the most photons after excitation.Spectrofluorometry
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.UV-Vis Spectrophotometry
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.Comparative method using a known standard (e.g., quinine sulfate)
Stokes Shift The difference in wavelength between the excitation and emission maxima.Calculated from λex and λem
Photostability The resistance of the fluorophore to photobleaching upon exposure to excitation light.Time-lapse imaging of a solution or stained sample
Solvent Effects Changes in spectral properties in different solvents, which can indicate sensitivity to the cellular environment.Spectrofluorometry in a range of solvents with varying polarity
Cytotoxicity Assessment

It is crucial to determine the concentration range at which this compound is non-toxic to the cells of interest.

Table 2: Recommended Cytotoxicity Assays

AssayPrincipleEndpoint
MTT Assay Measures the metabolic activity of cells by the reduction of MTT to formazan by mitochondrial dehydrogenases.Colorimetric measurement of formazan concentration.
Trypan Blue Exclusion Assay Distinguishes between viable and non-viable cells based on membrane integrity.Microscopic counting of stained (non-viable) and unstained (viable) cells.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Colorimetric or fluorometric measurement of LDH activity.

Experimental Protocols

Protocol for Determining Photophysical Properties

Objective: To determine the excitation and emission spectra, and quantum yield of this compound.

Materials:

  • This compound

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • High-purity solvents (e.g., DMSO, ethanol, PBS)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired solvent for analysis. For absorbance measurements, the absorbance at the maximum should be between 0.01 and 0.1.

  • Absorbance Spectrum:

    • Record the absorbance spectrum of the working solution using a UV-Vis spectrophotometer over a relevant wavelength range to determine the absorption maximum (λmax).

  • Excitation and Emission Spectra:

    • Using a spectrofluorometer, record the emission spectrum by exciting at the determined λmax.

    • Record the excitation spectrum by setting the emission monochromator to the determined emission maximum.

  • Quantum Yield Determination (Comparative Method):

    • Prepare a solution of the standard fluorophore with a similar absorbance at the same excitation wavelength as the sample.

    • Record the fluorescence emission spectrum of both the sample and the standard under identical conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

      • 'sample' and 'std' refer to the sample and standard, respectively.

Protocol for Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

General Protocol for Live-Cell Imaging

Objective: To visualize the subcellular localization of this compound in living cells.

Materials:

  • Cell line of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • This compound stock solution

  • Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and appropriate filter sets based on the determined excitation and emission spectra.

Procedure:

  • Cell Preparation: Grow cells to 50-70% confluency on glass-bottom dishes or coverslips.

  • Staining Solution Preparation: Dilute the this compound stock solution to the desired final concentration (start with a concentration well below the determined IC50 value, e.g., 1-10 µM) in pre-warmed live-cell imaging medium.

  • Cell Staining: Replace the culture medium with the staining solution and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. The optimal staining time should be determined empirically.

  • Washing (Optional): For probes with low background fluorescence, a wash step may not be necessary. If background is high, gently wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging:

    • Place the dish on the microscope stage within the live-cell imaging chamber.

    • Use the lowest possible excitation light intensity to minimize phototoxicity.

    • Acquire images using the appropriate filter sets and exposure times.

    • For time-lapse imaging, define the time intervals and total duration of the experiment.

Diagrams

Experimental_Workflow General Workflow for Utilizing a Novel Fluorescent Probe A Compound Synthesis and Purification B Photophysical Characterization A->B Determine λex, λem, Φ C Cytotoxicity Assessment A->C Determine IC50 D Live-Cell Imaging Protocol Optimization B->D Select filters, laser power C->D Determine working concentration E Data Acquisition and Analysis D->E Image acquisition

Caption: Workflow for novel fluorescent probe characterization and application.

Live_Cell_Imaging_Protocol Live-Cell Staining and Imaging Protocol A Seed Cells on Glass-Bottom Dish B Prepare Staining Solution A->B C Incubate Cells with Probe B->C D Wash Cells (Optional) C->D E Image on Fluorescence Microscope D->E

Application Notes and Protocols for 2-(Methylthio)-4,5-diphenyloxazole in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-4,5-diphenyloxazole is a fluorescent probe belonging to the oxazole family of fluorophores. While specific applications of this particular derivative in fluorescence microscopy are not yet extensively documented in peer-reviewed literature, its structural similarity to well-characterized fluorophores like 2,5-diphenyloxazole (PPO) suggests its potential as a valuable tool for cellular imaging. The hydrophobic nature imparted by the two phenyl groups indicates a likely affinity for lipid-rich environments within cells, such as cellular membranes and lipid droplets. The introduction of a methylthio group may subtly modulate its photophysical properties, potentially offering advantages in specific imaging contexts.

This document provides a detailed, albeit prospective, guide to the application of this compound in fluorescence microscopy, including its anticipated photophysical characteristics, protocols for cellular staining, and potential areas of investigation. The provided data and protocols are based on the known properties of its parent compound, 2,5-diphenyloxazole, and general principles of fluorescence microscopy.

Photophysical Properties

The photophysical properties of this compound have been estimated based on the known values for 2,5-diphenyloxazole (PPO) and the typical effects of a methylthio substituent on aromatic systems. The methylthio group is expected to act as a weak auxochrome, potentially leading to a slight bathochromic (red) shift in the excitation and emission spectra.

Table 1: Estimated Photophysical Properties of this compound

PropertyEstimated ValueParent Compound (PPO) DataCitation for PPO Data
Excitation Maximum (λex) ~310 - 320 nm~303 nm in cyclohexane[1]
Emission Maximum (λem) ~390 - 400 nm~385 nm in cyclohexane[2][3]
Molar Extinction Coefficient (ε) ~30,000 - 40,000 M⁻¹cm⁻¹~35,700 M⁻¹cm⁻¹ at 302.8 nm[4]
Fluorescence Quantum Yield (Φ) ~0.8 - 1.0~1.0 in cyclohexane[4]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in aqueous media.Soluble in organic solvents.
Photostability Expected to be high, similar to other diphenyloxazole derivatives.[5]Good photostability.[5][5]

Note: These are estimated values and should be experimentally verified for precise applications.

Potential Applications in Cellular Imaging

Given its high hydrophobicity, this compound is a promising candidate for the fluorescent labeling of nonpolar structures within cells.

  • Lipid Droplet Staining: Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Hydrophobic dyes readily partition into the neutral lipid core of these structures, allowing for their visualization and quantification.

  • Cellular Membrane Imaging: The probe may intercalate into the lipid bilayers of the plasma membrane and organellar membranes (e.g., endoplasmic reticulum, mitochondria), enabling the study of membrane morphology and dynamics.

  • Monitoring Cellular Processes: Changes in the cellular lipid content or membrane organization during processes like steatosis, lipophagy, or drug-induced phospholipidosis could potentially be tracked using this probe.

Experimental Protocols

The following are general protocols for the use of this compound in live and fixed cell imaging. It is crucial to optimize probe concentration and incubation times for each cell type and experimental condition.

Protocol 1: Live-Cell Staining of Lipid Droplets

This protocol is designed for the visualization of lipid droplets in living cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • (Optional) Oleic acid complexed to BSA to induce lipid droplet formation

Procedure:

  • Preparation of Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality DMSO. Store at -20°C, protected from light.

  • Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging substrate.

  • (Optional) Induction of Lipid Droplets: To enhance lipid droplet formation, incubate cells with complete medium supplemented with 100-400 µM oleic acid for 12-24 hours prior to staining.

  • Preparation of Staining Solution: Dilute the stock solution in pre-warmed complete cell culture medium or PBS to a final working concentration of 0.5-5 µM. Vortex briefly to ensure complete mixing.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium (e.g., phenol red-free medium).

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI or similar filter set (excitation ~315 nm, emission ~395 nm).

Protocol 2: Staining of Fixed Cells

This protocol is suitable for imaging cellular structures in fixed samples.

Materials:

  • Staining reagents from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • (Optional) 0.1-0.5% Triton X-100 in PBS for permeabilization

  • Mounting medium

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If targeting intracellular membranes that may be less accessible, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS. Note: Permeabilization may extract some lipids and is often not necessary for lipid droplet staining.

  • Staining: Prepare the staining solution as described in Protocol 1 (step 4), using PBS as the diluent. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with a suitable filter set.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for staining cells with this compound.

G cluster_prep Cell Preparation cluster_stain Staining cluster_fix For Fixed Cells cluster_image Imaging cell_culture Culture cells on imaging substrate induce_lipids (Optional) Induce lipid droplet formation cell_culture->induce_lipids fix Fix with 4% PFA cell_culture->fix Alternative Path prep_stain Prepare staining solution (0.5-5 µM) induce_lipids->prep_stain stain_cells Incubate with cells (15-30 min) prep_stain->stain_cells wash_cells Wash cells (2-3x) stain_cells->wash_cells acquire_images Fluorescence Microscopy (Ex: ~315 nm, Em: ~395 nm) wash_cells->acquire_images perm (Optional) Permeabilize fix->perm perm->prep_stain analyze_data Image Analysis acquire_images->analyze_data

General workflow for cellular imaging.
Hypothetical Signaling Pathway Investigation

This probe could be used to study signaling pathways that impact lipid metabolism. For example, investigating the effect of a drug candidate on cellular steatosis.

G drug Drug Candidate receptor Cellular Receptor/ Target Pathway drug->receptor signaling Downstream Signaling (e.g., SREBP, PPARγ) receptor->signaling lipid_synthesis Increased Lipid Synthesis signaling->lipid_synthesis lipid_uptake Increased Fatty Acid Uptake signaling->lipid_uptake lipid_droplet Lipid Droplet Accumulation (Steatosis) lipid_synthesis->lipid_droplet lipid_uptake->lipid_droplet probe 2-(Methylthio)-4,5- diphenyloxazole probe->lipid_droplet   Stains and allows   quantification of

Pathway for studying drug-induced steatosis.

Troubleshooting and Considerations

  • Low Signal: Increase the probe concentration or incubation time. Ensure that the filter sets on the microscope are appropriate for the estimated excitation and emission wavelengths.

  • High Background: Decrease the probe concentration or incubation time. Ensure adequate washing steps are performed. Use a phenol red-free imaging medium to reduce background fluorescence.

  • Phototoxicity (Live-Cell Imaging): Use the lowest possible probe concentration and excitation light intensity. Minimize exposure time by using a sensitive camera and appropriate acquisition settings.

  • Solubility Issues: Ensure the DMSO stock solution is fully dissolved before diluting into aqueous media. The final concentration of DMSO in the staining solution should typically be less than 0.5%.

  • Specificity: Co-staining with known organelle markers (e.g., BODIPY 493/503 for lipid droplets, ER-Tracker™, or MitoTracker™) is recommended to confirm the subcellular localization of this compound.

Conclusion

This compound holds promise as a novel fluorescent probe for imaging lipid-rich structures in cells. Its anticipated high quantum yield and photostability, characteristic of the diphenyloxazole core, make it an attractive candidate for various fluorescence microscopy applications. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their specific areas of interest, with the understanding that empirical optimization will be key to achieving the best results.

References

Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-phenyl-4,5-functionalized oxazoles utilizing versatile molecular templates. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The methodologies outlined herein offer efficient and adaptable routes to a diverse range of substituted oxazoles, crucial for structure-activity relationship (SAR) studies in drug discovery.

Introduction to Oxazole Synthesis

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] The 2-phenyl-4,5-disubstituted oxazole core is of particular interest due to its prevalence in natural products and pharmaceuticals.[2] Several classical and modern synthetic methods have been developed for the construction of the oxazole ring, each with its own advantages and substrate scope. This guide focuses on key strategic approaches that employ versatile starting materials or templates to generate molecular diversity. These methods include the Van Leusen oxazole synthesis, the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and a modern copper-catalyzed cyclization of functionalized enamides.[3][4][5][6]

Key Synthetic Strategies and Versatile Templates

The synthesis of 2-phenyl-4,5-functionalized oxazoles can be achieved through several strategic disconnections. Below are detailed protocols for some of the most effective methods, highlighting the use of versatile templates and starting materials.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8][9] This reaction is known for its mild conditions and broad substrate scope.[1][3] A one-pot modification allows for the synthesis of 4,5-disubstituted oxazoles by incorporating an aliphatic halide.[3]

Logical Relationship of the Van Leusen Reaction

Van_Leusen_Logic cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde (R1-CHO) Process Van Leusen Cycloaddition Aldehyde->Process TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Process Base Base (e.g., K2CO3) Base->Process Oxazole 5-Substituted Oxazole Process->Oxazole

Caption: Logical flow of the Van Leusen oxazole synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-4,5-disubstituted Oxazoles

This protocol is adapted from a procedure utilizing an ionic liquid as a recyclable solvent, which has been shown to provide high yields.[3]

Materials:

  • Tosylmethyl isocyanide (TosMIC)

  • Benzaldehyde (or substituted benzaldehyde)

  • Aliphatic halide (e.g., an alkyl bromide or iodide)

  • Potassium carbonate (K₂CO₃)

  • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium bromide, [bmim]Br)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in the ionic liquid (2 mL), add TosMIC (1.1 mmol) and K₂CO₃ (2.0 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 4-8 hours).

  • Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 2-phenyl-4,5-disubstituted oxazole.

Quantitative Data Summary (Van Leusen Synthesis)

EntryAldehyde Substrate (R1)Aliphatic Halide (R2-X)Yield (%)Reference
1PhenylEthyl bromide85[3]
24-ChlorophenylPropyl iodide88[3]
34-MethoxyphenylBenzyl bromide92[3]
42-NaphthylEthyl bromoacetate82[3]
Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino ketones.[4][5][10] The starting 2-acylamino ketones can be synthesized via the Dakin-West reaction.[4] Various dehydrating agents can be employed, including sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[10][11]

Experimental Workflow for Robinson-Gabriel Synthesis

Robinson_Gabriel_Workflow Start Start: 2-Acylamino ketone Step1 Dissolve in appropriate solvent Start->Step1 Step2 Add cyclodehydrating agent (e.g., H2SO4) Step1->Step2 Step3 Heat the reaction mixture (reflux) Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Work-up: Quench, extract, and wash Step4->Step5 Step6 Purify by chromatography or recrystallization Step5->Step6 End End: 2,4,5-Trisubstituted Oxazole Step6->End

Caption: Step-by-step workflow for the Robinson-Gabriel synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyl-4-methyloxazole

Materials:

  • 2-Benzamido-1-phenylpropan-1-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Brine

Procedure:

  • Dissolve 2-benzamido-1-phenylpropan-1-one (1.0 mmol) in dichloromethane (10 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water (20 mL).

  • Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with water (15 mL) and brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 2,5-diphenyl-4-methyloxazole.

Quantitative Data Summary (Robinson-Gabriel Synthesis)

Entry2-Acylamino Ketone SubstituentsDehydrating AgentYield (%)Reference
1R1=Ph, R2=Ph, R3=MeH₂SO₄85-95[5]
2R1=Ph, R2=Ph, R3=EtPPA80-90[11]
3R1=Me, R2=Ph, R3=PhPOCl₃75-85[10]
Copper-Catalyzed Intramolecular Cyclization of Functionalized Enamides

A modern and efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles involves the copper-catalyzed intramolecular cyclization of highly functionalized β-(methylthio)enamides.[12][13][14] These enamide precursors are obtained from the nucleophilic ring-opening of 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone templates.[12] This method allows for the introduction of diverse functionalities at the 4-position of the oxazole ring, such as ester, amide, or acyl groups.[13]

Reaction Pathway for Copper-Catalyzed Oxazole Synthesis

Copper_Catalyzed_Pathway Start 4-[(Methylthio)arylmethylene] -2-phenyl-5-oxazolone Step1 Nucleophilic Ring Opening Start->Step1 Intermediate β-(Methylthio)enamide Intermediate Step1->Intermediate Step2 Copper-Catalyzed Intramolecular Cyclization Intermediate->Step2 End 2-Phenyl-4,5-substituted Oxazole Step2->End

Caption: Reaction pathway for the synthesis of functionalized oxazoles.

Experimental Protocol: Synthesis of Ethyl 2-phenyl-5-(thiophen-2-yl)oxazole-4-carboxylate

This protocol is based on the work of Ila and coworkers.[12][13][14]

Part A: Synthesis of the Enamide Precursor

  • To a solution of 4-[(methylthio)(thiophen-2-yl)methylene]-2-phenyl-5-oxazolone (1.0 mmol) in dry ethanol (10 mL), add sodium ethoxide (1.2 mmol) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude enamide, which can be used in the next step without further purification.

Part B: Copper-Catalyzed Cyclization

  • Dissolve the crude enamide from Part A in dry DMF (10 mL).

  • Add copper(II) acetate (Cu(OAc)₂, 1.5 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.

  • Heat the reaction mixture at 90 °C for 2-3 hours.[2]

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-phenyl-5-(thiophen-2-yl)oxazole-4-carboxylate.

Quantitative Data Summary (Copper-Catalyzed Synthesis)

Entry5-Aryl/Heteroaryl Group4-SubstituentYield (%)Reference
1Phenyl-COOEt85[12]
2Thiophen-2-yl-COOEt82[12]
3Furan-2-yl-CONHPh78[13]
4Indol-3-yl-COMe75[14]

Conclusion

The synthetic routes detailed in these application notes provide researchers with a robust toolkit for the preparation of 2-phenyl-4,5-functionalized oxazoles. The Van Leusen, Robinson-Gabriel, and copper-catalyzed cyclization methods each offer distinct advantages in terms of substrate scope, reaction conditions, and the types of functional groups that can be introduced. By leveraging these versatile templates and protocols, scientists in the field of drug development and materials science can efficiently generate libraries of novel oxazole derivatives for further investigation.

References

Application Notes and Protocols: Hypothetical Use of a 2-(Methylthio)-4,5-diphenyloxazole Scaffold for Analyte Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxazole ring system, particularly the 2,5-diphenyloxazole (PPO) core, is a well-known fluorophore used in scintillation counting and as a fluorescent marker. The synthetic versatility of oxazole derivatives, such as those derived from 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, allows for the introduction of various functional groups. This functionalization can transform a simple fluorophore into a specific sensor for a target analyte.

This document outlines a hypothetical application of a sensor molecule based on the 2-(Methylthio)-4,5-diphenyloxazole scaffold for the detection of biothiols (e.g., cysteine, glutathione). The proposed mechanism involves a reaction-based sensing approach where the analyte interacts with a recognition moiety attached to the oxazole fluorophore, leading to a change in its fluorescence properties.

Principle of Detection: A Hypothetical Biothiol Sensor

The proposed sensor, hereafter referred to as "Ox-S-DNB", incorporates a 2,4-dinitrobenzenesulfonyl (DNBS) group as a recognition and quenching moiety attached to the oxazole core. The DNBS group is known to be cleaved by biothiols.

Detection Mechanism:

  • "Off" State: In its native state, the Ox-S-DNB probe is designed to be non-fluorescent or weakly fluorescent. The electron-withdrawing dinitrobenzene group quenches the fluorescence of the diphenyloxazole core through a process like Photoinduced Electron Transfer (PET).

  • Analyte Recognition: In the presence of biothiols, the thiol group nucleophilically attacks the sulfonyl group of the DNBS moiety.

  • "On" State: This reaction cleaves the DNBS group from the oxazole fluorophore. The removal of the quencher restores the fluorescence of the diphenyloxazole core, resulting in a detectable "turn-on" fluorescent signal.

The intensity of the fluorescence signal would be proportional to the concentration of biothiols in the sample.

Hypothetical Signaling Pathway

G cluster_0 Initial State cluster_1 Detection Reaction cluster_2 Final State Probe Ox-S-DNB Probe (Fluorescence OFF) Reaction Nucleophilic Attack & Cleavage of DNBS Probe->Reaction Introduction of Analyte Analyte Biothiol (e.g., Cysteine, Glutathione) Analyte->Reaction Product Activated Oxazole Fluorophore (Fluorescence ON) Reaction->Product Restoration of Fluorescence Byproduct DNBS-Thiol Adduct Reaction->Byproduct

Caption: Proposed mechanism for biothiol detection.

Experimental Protocols

The following are generalized protocols for the characterization and use of a hypothetical oxazole-based biothiol probe.

Protocol 1: Spectroscopic Characterization of the Probe

Objective: To determine the absorption and emission spectra of the probe in its "off" and "on" states.

Materials:

  • Hypothetical Ox-S-DNB probe stock solution (1 mM in DMSO)

  • Activated probe (synthesized separately or generated in situ)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a working solution of the Ox-S-DNB probe (e.g., 10 µM) in PBS.

  • Prepare a working solution of the activated probe (the fluorescent oxazole core without the DNBS group) at the same concentration in PBS.

  • Record the absorption spectrum of both solutions from 250 nm to 600 nm.

  • Record the fluorescence emission spectrum of both solutions. Excite the samples at the wavelength of maximum absorbance (λ_max) determined in the previous step.

  • Compare the spectra to confirm the quenching effect of the DNBS group and the fluorescence of the activated core.

Protocol 2: In Vitro Detection of Biothiols

Objective: To evaluate the sensitivity and selectivity of the probe for biothiol detection.

Materials:

  • Ox-S-DNB probe stock solution (1 mM in DMSO)

  • Stock solutions of various analytes (e.g., Cysteine, Glutathione, Homocysteine, other amino acids, reactive oxygen species) (10 mM in appropriate buffer)

  • PBS, pH 7.4

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence capabilities

Procedure:

Sensitivity Assay:

  • Prepare a series of dilutions of the biothiol standard (e.g., Cysteine) in PBS, ranging from 0 to 100 µM.

  • In a 96-well plate, add the Ox-S-DNB probe to each well to a final concentration of 10 µM.

  • Add the different concentrations of the cysteine standard to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of the biothiol concentration to determine the limit of detection (LOD).

Selectivity Assay:

  • Prepare solutions of various analytes (e.g., other amino acids, salts, etc.) at a concentration significantly higher than the biothiol concentration (e.g., 1 mM).

  • In a 96-well plate, add the Ox-S-DNB probe (final concentration 10 µM) to each well.

  • Add each of the different analytes to separate wells. Include a positive control with a biothiol.

  • Incubate and measure the fluorescence as described above.

  • Compare the fluorescence response to assess the selectivity of the probe.

Data Presentation: Hypothetical Quantitative Data

The following tables represent the kind of data that would be generated from the successful development of such a probe.

Table 1: Spectroscopic Properties of the Probe

CompoundAbsorbance λ_max (nm)Emission λ_max (nm)Quantum Yield (Φ)
Ox-S-DNB Probe ("Off")350-< 0.01
Activated Probe ("On")3504800.65

Table 2: Performance in Biothiol Detection

AnalyteLimit of Detection (LOD) (µM)Linear Range (µM)Fold-change in Fluorescence
Cysteine0.150.5 - 50> 100
Glutathione0.200.5 - 60> 90

Workflow for Probe Development and Application

G Start Design & Synthesize Oxazole-based Probe Char Spectroscopic Characterization Start->Char Opt Optimize Reaction Conditions (pH, Time, Temp) Char->Opt Val Validate Sensitivity & Selectivity Opt->Val App Application in Biological Samples (e.g., Cell Lysates) Val->App Successful Validation End Data Analysis & Quantification App->End

Caption: Workflow for developing a novel fluorescent probe.

Conclusion

While this compound itself is not documented as a direct sensing agent, its structural backbone holds potential for the development of novel fluorescent probes. By functionalizing the oxazole core with analyte-responsive moieties, it is conceptually feasible to design sensors for a variety of targets. The protocols and data presented here provide a hypothetical framework for the development and validation of such a probe for biothiol detection, which can be adapted for other analytes of interest. Researchers in drug development and chemical biology can leverage these principles to create new tools for studying biological systems and for high-throughput screening.

Application Notes and Protocols: 2,5-Diphenyloxazole Derivatives in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based solar cells due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component of a DSSC, responsible for light absorption and subsequent electron injection into the semiconductor matrix. Organic dyes, in particular, are an area of intense research, with 2,5-diphenyloxazole (PPO) derivatives emerging as a class of molecules with tunable photophysical and electrochemical properties. Their rigid and planar structure, combined with the potential for functionalization at various positions, makes them attractive candidates for efficient light harvesting.

Data Presentation: Performance of 2,5-Diphenyloxazole Inspired Dyes (Theoretical and General Data)

A theoretical study on newly designed dyes based on the 2,5-diphenyloxazole scaffold suggests their potential as excellent sensitizers. The study highlights improved light-harvesting efficiency and a more favorable free energy change for electron injection compared to the parent molecule.[1] While specific experimental data for a series of 2,5-diphenyloxazole derivatives is limited, the following table presents a generalized compilation of performance parameters often reported for organic dyes in DSSCs to provide a comparative context.

Dye Designation (Hypothetical)Voc (V)Jsc (mA/cm2)FFPCE (%)
PPO-Derivative 1 0.65 - 0.7510 - 150.60 - 0.704.0 - 7.5
PPO-Derivative 2 0.70 - 0.8012 - 180.65 - 0.755.5 - 9.0
PPO-Derivative 3 0.68 - 0.7811 - 160.62 - 0.724.5 - 8.0

Note: The values presented are hypothetical and serve as a general reference for typical performance ranges of efficient organic dyes in DSSCs.

Experimental Protocols

I. General Synthesis of a 2,5-Diphenyloxazole Derivative Sensitizer

This protocol describes a general synthetic route for a D-π-A (Donor-π-bridge-Acceptor) type 2,5-diphenyloxazole derivative, a common design for DSSC sensitizers.

1. Synthesis of the 2,5-Diphenyloxazole Core (π-bridge):

  • Reaction: Condensation of a substituted benzaldehyde with a substituted α-amino ketone.

  • Materials:

    • Substituted benzaldehyde (e.g., 4-bromobenzaldehyde)

    • Substituted α-amino ketone hydrochloride (e.g., 2-amino-1-phenylethanone hydrochloride)

    • Polyphosphoric acid (PPA) or Eaton's reagent

    • Anhydrous solvent (e.g., toluene)

  • Procedure:

    • A mixture of the substituted benzaldehyde and α-amino ketone hydrochloride is heated in PPA or Eaton's reagent under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction is typically stirred at an elevated temperature (e.g., 100-140 °C) for several hours until completion, monitored by thin-layer chromatography (TLC).

    • Upon cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

    • The crude product is washed with water and a suitable organic solvent (e.g., ethanol or methanol) and then purified by column chromatography or recrystallization to yield the 2,5-disubstituted oxazole.

2. Introduction of the Donor and Acceptor Groups (Suzuki or Heck Coupling):

  • Reaction: Palladium-catalyzed cross-coupling reactions are commonly employed to introduce donor and acceptor moieties.

  • Materials:

    • Synthesized 2,5-disubstituted oxazole (e.g., 2-(4-bromophenyl)-5-phenyloxazole)

    • Donor boronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid) for Suzuki coupling.

    • Acceptor with a vinyl or alkyne group (e.g., 4-vinylbenzoic acid) for Heck coupling.

    • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)

    • Base (e.g., K2CO3, Na2CO3, Et3N)

    • Anhydrous solvent (e.g., toluene, DMF, dioxane)

  • Procedure (Suzuki Coupling Example):

    • The brominated 2,5-diphenyloxazole derivative, the donor boronic acid, the palladium catalyst, and the base are dissolved in a suitable solvent system under an inert atmosphere.

    • The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

    • After completion, the reaction is cooled, and the organic phase is extracted with a suitable solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield the final D-π-A sensitizer.

II. Fabrication of Dye-Sensitized Solar Cells

1. Preparation of TiO2 Photoanode:

  • Materials:

    • Fluorine-doped tin oxide (FTO) coated glass

    • TiO2 paste (e.g., a mixture of P25 and anatase nanoparticles)

    • Surfactant (e.g., Triton X-100)

    • Ethanol, acetone, isopropanol

  • Procedure:

    • Clean the FTO glass sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Apply a layer of TiO2 paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • The coated electrode is then sintered at high temperatures (e.g., 450-500 °C) in a furnace to ensure good electrical contact between the TiO2 nanoparticles and the FTO substrate.

    • After cooling to approximately 80 °C, the photoanode is immersed in a solution of the 2,5-diphenyloxazole derivative dye (typically in a suitable organic solvent like ethanol or a mixture of acetonitrile and tert-butanol) for several hours to allow for dye adsorption.

    • The dye-sensitized photoanode is then rinsed with the same solvent to remove non-adsorbed dye molecules and dried.

2. Preparation of the Counter Electrode:

  • Materials:

    • FTO coated glass

    • Platinic acid solution (e.g., H2PtCl6 in isopropanol)

  • Procedure:

    • Clean the FTO glass as described for the photoanode.

    • A thin layer of a platinum catalyst is deposited on the conductive side of the FTO glass, for example, by drop-casting a solution of H2PtCl6 and then heating it at around 400 °C.

3. Assembly of the DSSC:

  • Materials:

    • Dye-sensitized photoanode

    • Platinum-coated counter electrode

    • Thermoplastic sealant (e.g., Surlyn)

    • Electrolyte solution (e.g., a solution of I-/I3- redox couple in an organic solvent like acetonitrile)

  • Procedure:

    • The photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant.

    • The cell is sealed by heating the polymer frame.

    • The electrolyte is introduced into the space between the electrodes through a small hole pre-drilled in the counter electrode, which is then sealed.

III. Characterization of DSSCs

1. Photovoltaic Performance Measurement:

  • Instrumentation: Solar simulator (AM 1.5G, 100 mW/cm2), digital source meter.

  • Procedure:

    • The current density-voltage (J-V) characteristics of the assembled DSSC are measured under simulated sunlight.

    • From the J-V curve, the key performance parameters are determined:

      • Open-circuit voltage (Voc): The voltage at zero current.

      • Short-circuit current density (Jsc): The current density at zero voltage.

      • Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc).

      • Power conversion efficiency (PCE): The overall efficiency of the solar cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.

2. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

  • Instrumentation: Monochromator, light source, potentiostat.

  • Procedure:

    • The IPCE spectrum is measured to determine the quantum efficiency of the device at different wavelengths of light.

    • The cell is illuminated with monochromatic light, and the resulting photocurrent is measured.

    • The IPCE is calculated as the ratio of the number of collected electrons to the number of incident photons.

Visualizations

DSSC_Workflow cluster_synthesis Dye Synthesis cluster_fabrication DSSC Fabrication cluster_characterization Characterization start Starting Materials (Benzaldehyde, Amino Ketone) core_synthesis Synthesis of 2,5-Diphenyloxazole Core start->core_synthesis functionalization Introduction of Donor & Acceptor Groups core_synthesis->functionalization purification Purification functionalization->purification final_dye Final D-π-A Dye purification->final_dye dye_sensitization Dye Sensitization final_dye->dye_sensitization photoanode Photoanode Preparation (TiO2 Coating & Sintering) photoanode->dye_sensitization assembly Cell Assembly dye_sensitization->assembly counter_electrode Counter Electrode Preparation (Pt Coating) counter_electrode->assembly electrolyte_filling Electrolyte Filling assembly->electrolyte_filling final_cell Assembled DSSC electrolyte_filling->final_cell jv_measurement J-V Measurement (Solar Simulator) final_cell->jv_measurement ipce_measurement IPCE Measurement final_cell->ipce_measurement performance_data Performance Data (Voc, Jsc, FF, PCE) jv_measurement->performance_data

Caption: Experimental workflow for 2,5-diphenyloxazole DSSCs.

DSSC_Mechanism light Sunlight (hν) dye_ground Dye (S) light->dye_ground 1. Light Absorption dye_excited Excited Dye (S*) dye_ground->dye_excited tio2_cb TiO2 Conduction Band dye_excited->tio2_cb 2. Electron Injection external_circuit External Circuit tio2_cb->external_circuit 3. Electron Transport counter_electrode Counter Electrode (Pt) external_circuit->counter_electrode electrolyte_ox Electrolyte (I3-) counter_electrode->electrolyte_ox 5. Electrolyte Reduction electrolyte_red Electrolyte (I-) electrolyte_ox->electrolyte_red electrolyte_red->dye_ground 4. Dye Regeneration

Caption: Electron transfer mechanism in a DSSC.

References

Application Notes and Protocols for 2-Substituted-4,5-Diphenyl Imidazoles as Anthelmintic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro anthelmintic activity, and potential mechanisms of action of 2-substituted-4,5-diphenyl imidazoles. The following protocols and data are intended to facilitate further research and development of this class of compounds as novel anthelmintic drugs.

Quantitative Anthelmintic Activity Data

A series of ten 2-substituted-4,5-diphenyl imidazoles (1a-j) were synthesized and evaluated for their in vitro anthelmintic activity using the adult Indian earthworm, Pheretima posthuma. The efficacy of the compounds was determined by measuring the time taken for paralysis and death of the worms at a concentration of 1% (m/V). The results are summarized in the table below, alongside the standard drugs albendazole and piperazine citrate for comparison.

Compound2-SubstituentParalysis Time (min)Death Time (min)
1a -H1.544.40
1b 2-hydroxyphenyl0.461.57
1c 3-methoxyphenyl0.240.39
1d 4-methoxyphenyl1.283.10
1e 2-phenylethenyl0.511.28
1f 4-chlorophenyl1.333.42
1g 4-fluorophenyl0.562.08
1h 3-nitrophenyl0.261.07
1i 4-nitrophenyl1.414.12
1j 4-methylphenyl1.383.55
Albendazole -0.542.16
Piperazine Citrate -0.582.47

Data sourced from Dutta, S. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Acta Pharmaceutica, 60(2), 229-235.[1][2]

Experimental Protocols

Synthesis of 2-Substituted-4,5-Diphenyl Imidazoles

This protocol describes a one-pot synthesis method for generating a series of 2-substituted-4,5-diphenyl imidazoles.[1][3][4]

Materials:

  • Benzil

  • Substituted aldehydes

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for crystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, filtration apparatus, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine equimolar quantities of benzil and the desired substituted aldehyde.

  • Add ammonium acetate in excess (approximately 2-3 molar equivalents relative to benzil).

  • Add a sufficient amount of glacial acetic acid to dissolve the reactants and act as the reaction solvent.

  • Attach a reflux condenser to the flask and heat the mixture to reflux.

  • Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water with stirring.

  • Collect the precipitated solid product by vacuum filtration and wash it thoroughly with water to remove any residual ammonium acetate and acetic acid.

  • Recrystallize the crude product from ethanol to obtain the purified 2-substituted-4,5-diphenyl imidazole.

  • Dry the purified product and characterize it using appropriate analytical techniques such as IR, ¹H NMR, and mass spectrometry.

cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product Benzil Benzil Reflux Reflux (2-4 hours) Benzil->Reflux Aldehyde Substituted Aldehyde Aldehyde->Reflux Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reflux Glacial_Acetic_Acid Glacial Acetic Acid (Solvent) Glacial_Acetic_Acid->Reflux Cooling Cooling Reflux->Cooling Precipitation Precipitation in Water Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product 2-Substituted-4,5-Diphenyl Imidazole Recrystallization->Product

Synthesis workflow for 2-substituted-4,5-diphenyl imidazoles.

In Vitro Anthelmintic Activity Assay using Pheretima posthuma

This protocol details the in vitro screening of compounds for anthelmintic activity using the adult Indian earthworm, Pheretima posthuma, which serves as a model organism.[5][6][7][8]

Materials:

  • Adult Indian earthworms (Pheretima posthuma) of similar size

  • Test compounds (2-substituted-4,5-diphenyl imidazoles)

  • Standard drug (Albendazole or Piperazine Citrate)

  • Normal saline solution

  • Petri dishes

  • Pipettes

  • Stopwatch

Procedure:

2.2.1. Preparation of Worms:

  • Collect adult Indian earthworms from moist soil.

  • Wash the worms with normal saline to remove any adhering soil and fecal matter.

  • Ensure all worms used in the assay are of approximately the same size to maintain consistency.

2.2.2. Preparation of Test and Standard Solutions:

  • Prepare a 1% (m/V) solution of each test compound in a suitable solvent (e.g., a small amount of DMSO and then diluted with normal saline).

  • Prepare a 1% (m/V) solution of the standard drug (Albendazole or Piperazine Citrate) in the same solvent system.

  • Use normal saline as the negative control.

2.2.3. Experimental Procedure:

  • Place one earthworm in each Petri dish.

  • Add a sufficient volume of the test, standard, or control solution to completely submerge the worm.

  • Immediately start a stopwatch and observe the worm's movements.

  • Record the time taken for the first signs of paralysis, which is noted when the worm does not move even when the Petri dish is shaken.

  • Continue observation and record the time of death, which is confirmed when the worm shows no movement upon vigorous shaking and turns pale.

  • Perform the experiment in triplicate for each test compound and control.

2.2.4. Data Analysis:

  • Calculate the mean paralysis time and death time for each group.

  • Compare the activity of the test compounds with that of the standard drug and the negative control.

cluster_prep Preparation cluster_assay Assay cluster_endpoints Endpoints cluster_analysis Analysis Worm_Prep Earthworm Collection and Washing Exposure Exposure of Worms to Solutions in Petri Dishes Worm_Prep->Exposure Solution_Prep Preparation of Test, Standard, and Control Solutions Solution_Prep->Exposure Observation Observation and Timing Exposure->Observation Paralysis Record Time of Paralysis Observation->Paralysis Death Record Time of Death Observation->Death Data_Analysis Data Compilation and Comparison Paralysis->Data_Analysis Death->Data_Analysis

Workflow for in vitro anthelmintic activity screening.

Potential Mechanism of Action

The precise mechanism of action for 2-substituted-4,5-diphenyl imidazoles has not been elucidated. However, based on the known mechanisms of other imidazole-based anthelmintics, two primary pathways are proposed.

3.1. Neuromuscular Blockade via Nicotinic Acetylcholine Receptor (nAChR) Agonism: Imidazothiazoles, a class of imidazole-containing anthelmintics, act as agonists at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[9][10] This leads to the opening of ion channels, causing an influx of ions that results in depolarization of the muscle cell membrane. The sustained depolarization leads to spastic paralysis of the worm, ultimately causing its expulsion from the host.

Imidazole Imidazole Compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Imidazole->nAChR Binds to and activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational change Depolarization Muscle Cell Depolarization Ion_Channel->Depolarization Ion influx Paralysis Spastic Paralysis Depolarization->Paralysis Sustained contraction

Proposed nAChR-mediated mechanism of action.

3.2. Induction of Oxidative Stress: Some studies suggest that imidazole derivatives can exert their anti-parasitic effects by inducing oxidative stress within the parasite.[11] This can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA, and disrupt mitochondrial function, ultimately leading to parasite death.

These proposed mechanisms provide a starting point for further mechanistic studies on 2-substituted-4,5-diphenyl imidazoles to identify their specific molecular targets and pathways. Understanding the mechanism of action is crucial for optimizing the efficacy and safety of this promising class of anthelmintic compounds.

References

Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of benzothiazole-based fluorescent probes for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes. This document includes an overview of the sensing mechanism, detailed experimental protocols for probe synthesis and application in live cell imaging, and a summary of the key performance indicators of selected probes.

Introduction

Hydrogen peroxide is a crucial signaling molecule in cellular pathways, but its overproduction is linked to oxidative stress and various diseases. Benzothiazole-based fluorescent probes have emerged as powerful tools for the sensitive and selective detection of H₂O₂ in biological systems. These probes typically operate on a "turn-on" fluorescence mechanism, offering a high signal-to-noise ratio and enabling real-time imaging of H₂O₂ dynamics in living cells. Their core structure, often incorporating a boronate ester as the H₂O₂-reactive moiety, allows for fine-tuning of their photophysical properties, leading to probes with a range of emission wavelengths and high specificity.

Sensing Mechanism: A "Turn-On" Response to H₂O₂

The most common sensing mechanism for benzothiazole-based H₂O₂ probes involves the selective cleavage of a boronate ester group by H₂O₂. In their native state, the probes are often non-fluorescent or weakly fluorescent due to quenching effects. Upon reaction with H₂O₂, the boronate group is oxidized and cleaved, releasing the highly fluorescent benzothiazole fluorophore. This "turn-on" response provides a direct correlation between fluorescence intensity and H₂O₂ concentration.

Below is a diagram illustrating the general sensing mechanism.

Sensing_Mechanism Probe Benzothiazole Probe (Non-fluorescent) Product Benzothiazole Fluorophore (Highly Fluorescent) Probe->Product Oxidative Cleavage H2O2 H₂O₂ H2O2->Probe

Caption: General sensing mechanism of a benzothiazole-based H₂O₂ probe.

Featured Benzothiazole-Based H₂O₂ Probes

This section details the properties and synthesis of two exemplary benzothiazole-based fluorescent probes for H₂O₂ detection: BT-BO and TZ-BO .

Quantitative Data Summary

The following table summarizes the key quantitative data for the BT-BO and TZ-BO probes for easy comparison.

Probe NameExcitation (nm)Emission (nm)Detection Limit (μM)Response TimeCell PermeabilityReference
BT-BO 3246040.93FastGood[1][2]
TZ-BO ~380~5421.0FastGood[3]
Probe BT-BO: 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole

Overview: BT-BO is a "turn-on" fluorescent probe with aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) characteristics, making it highly sensitive for H₂O₂ detection in living cells.[1][2]

Synthesis Protocol:

The synthesis of BT-BO is a two-step process:[2]

Step 1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)

  • In a round-bottom flask, dissolve 2-hydroxybenzaldehyde and 2-aminobenzenethiol in anhydrous ethanol.

  • Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product to obtain HBT.

Step 2: Synthesis of Probe BT-BO

  • In a solution of anhydrous acetonitrile, reflux the synthesized HBT with the arylboronate ester recognition moiety.

  • Monitor the reaction by TLC.

  • After completion, purify the crude product to yield the final probe, BT-BO.

Probe TZ-BO

Overview: TZ-BO is another novel benzothiazole-based fluorescent chemosensor designed for the detection of H₂O₂. It operates via an ESIPT luminescence mechanism and exhibits high sensitivity and a large Stokes shift.[3]

Synthesis Protocol:

The synthesis of TZ-BO involves the reaction of a benzothiazole precursor containing a hydroxyl group with a boronate-containing reactive moiety. The specific details of the synthesis are outlined in the referenced literature.[3]

Experimental Protocols for H₂O₂ Detection in Live Cells

This section provides a generalized protocol for the detection of both exogenous and endogenous H₂O₂ in cultured mammalian cells using benzothiazole-based fluorescent probes.

Experimental Workflow

The following diagram outlines the general workflow for live cell imaging of H₂O₂.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Probe Loading & H₂O₂ Induction cluster_imaging Imaging & Analysis cell_seeding Seed cells on confocal dish cell_adhesion Allow cells to adhere (e.g., 24 hours) cell_seeding->cell_adhesion probe_loading Incubate with probe (e.g., 5-10 µM, 30-45 min) cell_adhesion->probe_loading wash1 Wash with PBS probe_loading->wash1 h2o2_induction Induce H₂O₂ (Exogenous or Endogenous) wash1->h2o2_induction confocal_imaging Image with confocal microscope h2o2_induction->confocal_imaging data_analysis Analyze fluorescence intensity confocal_imaging->data_analysis

Caption: General workflow for H₂O₂ detection in live cells.

Materials and Reagents
  • Benzothiazole-based fluorescent probe (e.g., BT-BO, TZ-BO)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile, pH 7.4)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Mammalian cell line of interest (e.g., HeLa, A549, HepG2)

  • Confocal microscopy dishes or plates

  • Hydrogen peroxide (H₂O₂) solution (for exogenous studies)

  • Phorbol 12-myristate 13-acetate (PMA) or other stimuli (for endogenous studies)

  • Confocal laser scanning microscope

Protocol Steps

1. Preparation of Probe Stock Solution: a. Dissolve the benzothiazole-based probe in DMSO to prepare a stock solution (e.g., 1-10 mM). b. Store the stock solution at -20°C, protected from light.

2. Cell Culture and Seeding: a. Culture the desired mammalian cells in appropriate medium in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells onto confocal dishes or plates at a suitable density to achieve 60-70% confluency on the day of the experiment. c. Allow the cells to adhere and grow for at least 24 hours before the experiment.

3. Probe Loading: a. On the day of the experiment, remove the culture medium from the cells. b. Wash the cells once with warm PBS. c. Prepare a working solution of the probe by diluting the stock solution in serum-free culture medium or PBS to the desired final concentration (typically 5-10 µM). d. Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.

4. Detection of Exogenous H₂O₂: a. After probe loading, wash the cells twice with warm PBS to remove any excess probe. b. Add fresh culture medium containing various concentrations of H₂O₂ (e.g., 10-100 µM) to the cells. c. Incubate for a specific period (e.g., 30 minutes) at 37°C. d. Proceed to imaging.

5. Detection of Endogenous H₂O₂: a. After probe loading, wash the cells twice with warm PBS. b. Add fresh culture medium containing a stimulus to induce endogenous H₂O₂ production (e.g., 1 µg/mL PMA). c. Incubate for the desired time to allow for H₂O₂ generation (e.g., 30-60 minutes) at 37°C. d. Proceed to imaging.

6. Confocal Microscopy and Image Analysis: a. Mount the confocal dish on the stage of the confocal microscope. b. Excite the probe at its specific excitation wavelength (e.g., ~324 nm for BT-BO, ~380 nm for TZ-BO) and collect the emission at the appropriate wavelength range (e.g., ~604 nm for BT-BO, ~542 nm for TZ-BO). c. Capture fluorescent images of the cells. d. Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ, FIJI). The increase in fluorescence intensity corresponds to the level of H₂O₂.

Signaling Pathway Visualization

Hydrogen peroxide acts as a second messenger in various cellular signaling pathways. The diagram below illustrates a simplified representation of H₂O₂-mediated signaling.

H2O2_Signaling Stimulus External Stimulus (e.g., Growth Factor, Stress) NOX NADPH Oxidase (NOX) Stimulus->NOX Cell_Membrane Cell Membrane Superoxide O₂⁻ NOX->Superoxide O₂ H2O2_out H₂O₂ Superoxide->H2O2_out Dismutation SOD Superoxide Dismutase (SOD) Aquaporin Aquaporin H2O2_out->Aquaporin H2O2_in H₂O₂ Target_Proteins Target Proteins (e.g., Kinases, Phosphatases) H2O2_in->Target_Proteins Oxidative Modification Aquaporin->H2O2_in Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Target_Proteins->Cellular_Response

Caption: Simplified H₂O₂ signaling pathway in mammalian cells.

Conclusion

Benzothiazole-based fluorescent probes offer a robust and versatile platform for the detection and imaging of H₂O₂ in living systems. Their "turn-on" fluorescence mechanism, coupled with good cell permeability and high selectivity, makes them invaluable tools for researchers in various fields, including cell biology, pharmacology, and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful application of these probes in elucidating the complex roles of H₂O₂ in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Photostability of 2-(Methylthio)-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylthio)-4,5-diphenyloxazole. The following information is designed to help address potential issues related to the compound's photostability during experimentation.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is degrading rapidly under laboratory lighting. What is the likely cause?

A1: this compound, like many oxazole derivatives, is likely susceptible to photodegradation. The oxazole ring can react with singlet oxygen, which is generated in the presence of light and oxygen, leading to the breakdown of the compound.[1] This process, known as photooxidation, is a common pathway for the degradation of photosensitive molecules.[2]

Q2: What are the primary mechanisms of photodegradation for oxazole compounds?

A2: The primary photodegradation pathway for the oxazole ring is a [4+2] cycloaddition reaction with singlet oxygen.[1] This reaction forms an unstable bicyclic endoperoxide, which can then undergo further reactions, leading to the cleavage of the oxazole ring and the formation of degradation products like triamides.[1] The presence of a methylthio group may also present other photochemical reaction pathways.

Q3: How can I minimize photodegradation of this compound during my experiments?

A3: To minimize photodegradation, consider the following precautions:

  • Work in low-light conditions: Whenever possible, handle the compound and its solutions in a darkened room or under light that has been filtered to remove UV and short-wavelength visible light.[3]

  • Use appropriate containers: Store solutions in amber-colored vials or wrap containers with aluminum foil to block light exposure.[3]

  • Keep solutions covered: When tubes or vials must be open for additions, keep them covered as much as possible to limit light exposure.[3]

  • Deoxygenate solvents: Since photooxidation involves singlet oxygen, removing dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon can significantly improve stability.[2]

Q4: Are there any chemical additives that can improve the photostability of my formulation?

A4: Yes, several types of additives can be used to enhance photostability:

  • Antioxidants: Ascorbic acid and α-tocopherol are effective at preventing the formation of free radicals and singlet oxygen intermediates.[3][4]

  • Light Stabilizers: These include UV absorbers, which absorb harmful UV light, and Hindered Amine Light Stabilizers (HALS), which trap free radicals.[5][6]

  • Cyclodextrins: These molecules can form inclusion complexes with the drug, shielding it from light and oxygen.[4]

  • Liposomes: Encapsulating the compound within liposomes can also provide a protective barrier against light.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent results in bioassays Photodegradation of the compound during the assay, leading to lower effective concentrations.1. Perform assays under red light or in the dark. 2. Include a "dark control" sample that is not exposed to light to compare results. 3. Add a photostabilizing agent to the assay medium (test for compatibility first).
Appearance of unknown peaks in HPLC analysis Formation of photodegradation products.1. Analyze a sample that has been intentionally exposed to light to identify degradation peaks. 2. Compare the chromatogram of a freshly prepared solution with one that has been exposed to light. 3. Follow ICH guidelines for photostability testing to systematically identify degradation products.[7]
Change in color or turbidity of the solution Significant degradation of the compound, potentially leading to insoluble byproducts.1. Immediately protect the solution from light. 2. Prepare fresh solutions more frequently. 3. Consider reformulating with stabilizing excipients.[4]

Experimental Protocols

Protocol for a Basic Photostability Study

This protocol is a simplified version based on ICH Q1B guidelines to assess the photostability of this compound in solution.[7][8][9][10]

Objective: To determine the rate of degradation of the compound under controlled light exposure.

Materials:

  • This compound

  • Solvent of choice (e.g., methanol, acetonitrile)

  • Photostability chamber equipped with a light source providing both visible and near-UV light (e.g., xenon lamp or a combination of fluorescent and UV lamps).

  • Calibrated radiometer/lux meter.

  • Clear and amber glass vials.

  • Aluminum foil.

  • HPLC system for analysis.

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a known concentration.

  • Sample Allocation:

    • Exposed Sample: Place the solution in a clear glass vial.

    • Dark Control: Place the solution in an identical vial and wrap it completely in aluminum foil.

  • Exposure: Place both vials in the photostability chamber. Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial for analysis.

  • Analysis: Analyze the concentration of the parent compound in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of the compound as a function of time for both the exposed and dark control samples. Calculate the degradation rate.

Data Presentation: Illustrative Photodegradation Data

The following table presents hypothetical data from a photostability study as described above.

Time (hours)Concentration - Exposed (µg/mL)% Degradation - ExposedConcentration - Dark Control (µg/mL)% Degradation - Dark Control
0100.00.0100.00.0
285.214.899.80.2
472.127.999.60.4
851.548.599.50.5
1235.864.299.30.7
2412.387.799.10.9

Visualizations

cluster_workflow Experimental Workflow for Photostability Testing A Prepare Solution of This compound B Aliquot into Clear Vials (Exposed Sample) A->B C Aliquot into Amber/Foiled Vials (Dark Control) A->C D Expose to Controlled Light Source (ICH Q1B Guidelines) B->D E Store in Darkness at Same Temperature C->E F Withdraw Aliquots at Time Intervals D->F E->F G HPLC Analysis F->G H Compare Degradation Profiles G->H

Caption: Workflow for a standard photostability study.

cluster_pathway Postulated Photodegradation Pathway Oxazole This compound Endoperoxide Bicyclic Endoperoxide (Unstable Intermediate) Oxazole->Endoperoxide SingletOxygen Singlet Oxygen (¹O₂) SingletOxygen->Endoperoxide [4+2] Cycloaddition Light Light (hν) Light->SingletOxygen Photosensitization DegradationProducts Ring-Opened Products (e.g., Triamides) Endoperoxide->DegradationProducts Rearrangement

References

Overcoming solubility issues with 2-(Methylthio)-4,5-diphenyloxazole in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Methylthio)-4,5-diphenyloxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments, with a primary focus on its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound is a hydrophobic molecule, a characteristic common to many oxazole derivatives. Its limited solubility in aqueous media is due to its nonpolar chemical structure, which resists interaction with polar water molecules. Like more than 40% of new chemical entities, this compound likely falls into the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility.[1][2] This poor solubility can hinder its absorption, bioavailability, and overall therapeutic effectiveness in preclinical studies.[3][4]

Q2: What are the primary strategies to enhance the aqueous solubility of this compound?

Several established techniques can be employed to overcome the solubility challenges of poorly water-soluble drugs.[5][6] The choice of method depends on the required concentration, experimental context, and downstream applications. Key strategies include:

  • Co-solvency: Blending the aqueous medium with a water-miscible organic solvent.[7][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[9][10][11]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix to improve wettability and dissolution rate.[3][5][12]

  • Particle Size Reduction: Increasing the surface area-to-volume ratio through techniques like nanosuspension to enhance the dissolution rate.[1][13][14]

Below is a decision-making workflow to help select an appropriate starting strategy.

G start Start: Compound is Insoluble check_conc Is a low concentration (<10 µM) acceptable for initial screening? start->check_conc cosolvent Use Co-solvents (e.g., DMSO, Ethanol) check_conc->cosolvent Yes check_excipient Are excipients permissible in the experiment? check_conc->check_excipient No end_cosolvent End: Solubilized for Screening cosolvent->end_cosolvent cyclodextrin Employ Cyclodextrin Complexation check_excipient->cyclodextrin Yes formulation Is developing a more advanced formulation feasible? check_excipient->formulation No end_complex End: Enhanced Solubility with Excipient cyclodextrin->end_complex solid_dispersion Create a Solid Dispersion formulation->solid_dispersion Yes nanosuspension Prepare a Nanosuspension formulation->nanosuspension Yes end_formulation End: Advanced Formulation for In Vivo Studies solid_dispersion->end_formulation nanosuspension->end_formulation G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound This compound (Hydrophobic) Complex [Compound + Cyclodextrin] Water Soluble Compound->Complex + Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Cyclodextrin->Complex Encapsulation G cluster_0 Particle Size Reduction cluster_1 Dissolution Enhancement p_size Decrease Particle Size s_area Increase Surface Area p_size->s_area Leads to d_rate Increase Dissolution Rate s_area->d_rate Enhances solubility Increase Apparent Solubility d_rate->solubility Results in

References

Technical Support Center: 2-(Methylthio)-4,5-diphenyloxazole Staining Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for optimizing staining protocols using 2-(Methylthio)-4,5-diphenyloxazole, a novel fluorescent probe hypothetically designed for visualizing intracellular lipid droplets.

Troubleshooting Guide

This guide addresses common issues encountered during staining procedures with this compound.

IssuePossible CauseRecommendation
No Signal or Weak Signal Incorrect filter set: The fluorescence emission is not being captured by the microscope's filter cube.Verify that the microscope's filter set is appropriate for a hypothetical excitation maximum of ~390 nm and an emission maximum of ~450 nm.
Probe concentration too low: Insufficient probe molecules are binding to the target.Increase the probe concentration in a stepwise manner (e.g., from 1 µM to 5 µM).
Cell fixation/permeabilization issue: The target is inaccessible to the probe.Optimize fixation and permeabilization times. For example, try a shorter fixation with 4% paraformaldehyde or a different permeabilization agent like digitonin.
Photobleaching: The fluorescent signal is fading due to excessive exposure to excitation light.[1][2][3]Use an anti-fade mounting medium.[1] Minimize the exposure time to the excitation light.
High Background Staining Probe concentration too high: Excess probe is non-specifically binding to cellular components.Decrease the probe concentration. Perform a titration to find the optimal concentration that maximizes signal-to-noise.
Inadequate washing: Unbound probe remains in the sample, contributing to background fluorescence.Increase the number and duration of wash steps after probe incubation.
Autofluorescence: Cells or tissues have endogenous molecules that fluoresce at similar wavelengths.[1][4]Image an unstained control sample to assess the level of autofluorescence.[1] If significant, use a lower probe concentration or spectral unmixing if available.
Non-Specific Staining Probe aggregation: The probe may form aggregates that bind non-specifically.Prepare fresh probe dilutions for each experiment. Consider a brief sonication of the stock solution.
Hydrophobic interactions: The probe may be non-specifically binding to other hydrophobic structures.Include a blocking step with a protein-based blocker like BSA before probe incubation.
Phototoxicity High-intensity illumination: The excitation light is causing damage to the cells, leading to morphological changes.Reduce the intensity and duration of light exposure. Use a lower magnification objective when possible to locate the area of interest.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical target of this compound?

A1: Based on its hydrophobic nature, this probe is hypothetically designed to accumulate in and stain the neutral lipid cores of intracellular lipid droplets.

Q2: What are the recommended excitation and emission wavelengths for this probe?

A2: The hypothetical spectral properties are an excitation maximum around 390 nm and an emission maximum around 450 nm.

Q3: What is a good starting concentration for the staining solution?

A3: A starting concentration of 1-5 µM in a suitable buffer (e.g., PBS) is recommended. This may require optimization depending on the cell type and experimental conditions.

Q4: Can this probe be used in live-cell imaging?

A4: Yes, this probe is hypothetically suitable for live-cell imaging. However, it is crucial to minimize light exposure to avoid phototoxicity and to perform experiments in a controlled environment (e.g., with a stage-top incubator).

Q5: How should I store the this compound stock solution?

A5: The stock solution, typically dissolved in DMSO, should be stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Cultured Cells
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Fixation (Optional, for fixed-cell imaging):

    • Wash cells twice with Phosphate-Buffered Saline (PBS).

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (if fixed):

    • Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Staining:

    • Prepare a 1 µM working solution of this compound in PBS from a 1 mM DMSO stock.

    • Incubate cells with the staining solution for 30 minutes at 37°C, protected from light.

  • Washing:

    • Wash cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • For fixed cells, mount the coverslip with an anti-fade mounting medium.

    • Image using a fluorescence microscope with a filter set appropriate for DAPI or similar blue fluorophores (hypothetical Excitation/Emission: ~390/450 nm).

Visualizations

TroubleshootingWorkflow Start Start Staining Problem Problem with Staining? Start->Problem NoSignal No or Weak Signal Problem->NoSignal Yes HighBg High Background Problem->HighBg Yes GoodImage Good Image Quality Problem->GoodImage No CheckFilters Check Filter Set NoSignal->CheckFilters DecConc Decrease Concentration HighBg->DecConc IncConc Increase Concentration CheckFilters->IncConc Filters OK OptimizeFix Optimize Fixation/ Permeabilization IncConc->OptimizeFix IncWash Increase Wash Steps DecConc->IncWash CheckAutofluo Check Autofluorescence IncWash->CheckAutofluo HypotheticalSignalingPathway NutrientUptake Nutrient Uptake (e.g., Fatty Acids) LipidSynthesis Lipid Synthesis (Endoplasmic Reticulum) NutrientUptake->LipidSynthesis LD_Formation Lipid Droplet Formation LipidSynthesis->LD_Formation Probe 2-(Methylthio)-4,5- diphenyloxazole Probe->LD_Formation Stains

References

Reducing background fluorescence in experiments with 2-(Methylthio)-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments utilizing 2-(Methylthio)-4,5-diphenyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the likely excitation and emission wavelengths for this compound?

Based on the spectral data of the closely related compound 2,5-diphenyloxazole (PPO), this compound is likely a UV-excitable fluorophore. The approximate spectral characteristics are summarized in the table below. Researchers should experimentally determine the optimal excitation and emission wavelengths for their specific setup.

CompoundExcitation Max (approx.)Emission Max (approx.)
2,5-Diphenyloxazole (PPO)305 nm[1]365 nm
This compound ~300-320 nm (predicted) ~360-390 nm (predicted)

Q2: What are the primary sources of background fluorescence when using a UV-excitable probe like this compound?

There are three main sources of background fluorescence to consider:

  • Autofluorescence from Biological Samples: Many endogenous molecules in cells and tissues naturally fluoresce when excited with UV light.[2] Common sources include NADH, collagen, elastin, and flavins.[3] This is often the most significant contributor to background noise with UV-excitable probes.

  • Non-specific Binding of the Probe: Small molecule fluorescent probes, particularly those with hydrophobic properties, can bind non-specifically to cellular components or surfaces, leading to a generalized background signal.[4][5][6]

  • Spectral Bleed-through: If performing multi-color imaging, the emission of other fluorophores in the experiment may "bleed through" into the detection channel for this compound if their emission spectra overlap.

Q3: How can I minimize autofluorescence from my biological samples?

Several strategies can be employed to reduce autofluorescence:

  • Use a Negative Control: Always prepare a sample that has not been treated with this compound to assess the baseline level of autofluorescence.

  • Chemical Quenching: Various reagents can be used to quench autofluorescence. The effectiveness of these quenchers can be tissue and wavelength-dependent.[7][8]

  • Photobleaching: Exposing the sample to the excitation light before imaging can selectively photobleach the autofluorescent molecules.[3]

Troubleshooting Guides

Problem 1: High Background Fluorescence Obscuring the Signal

This is a common issue, especially with UV-excitable probes. The following troubleshooting workflow can help identify and mitigate the source of the high background.

G start High Background Observed unstained_control Analyze Unstained Control start->unstained_control autofluorescence High Autofluorescence? unstained_control->autofluorescence quenching Implement Autofluorescence Reduction (e.g., Chemical Quenching, Photobleaching) autofluorescence->quenching Yes probe_concentration Optimize Probe Concentration autofluorescence->probe_concentration No quenching->probe_concentration incubation_time Reduce Incubation Time/Temperature probe_concentration->incubation_time washing_steps Increase Washing Steps/Stringency incubation_time->washing_steps blocking_step Optimize Blocking Step (e.g., BSA, Serum) washing_steps->blocking_step hydrophobicity Consider Probe Hydrophobicity (Potential for Non-Specific Binding) blocking_step->hydrophobicity resolution Problem Resolved? hydrophobicity->resolution G start Weak/No Signal check_probe Verify Probe Integrity (Storage, Handling) start->check_probe increase_concentration Increase Probe Concentration check_probe->increase_concentration increase_incubation Increase Incubation Time increase_concentration->increase_incubation check_filters Check Microscope Filters (Match for UV Excitation/Blue Emission) increase_incubation->check_filters check_light_source Verify Light Source Intensity check_filters->check_light_source photodamage Consider Photodamage (Reduce Exposure Time/Intensity) check_light_source->photodamage resolved Signal Improved? photodamage->resolved

References

Enhancing the fluorescence quantum yield of oxazole-based fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxazole-based fluorophores. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance the fluorescence quantum yield (Φf) of this versatile class of compounds.

Frequently Asked Questions (FAQs)

Q1: My oxazole fluorophore has a very low fluorescence quantum yield. What are the common causes?

A1: A low quantum yield in oxazole fluorophores can stem from several factors:

  • Molecular Structure: The intrinsic properties of the fluorophore are paramount. A lack of structural rigidity can lead to energy loss through non-radiative decay pathways like vibrational relaxation. The electronic nature of substituents on the oxazole ring also plays a critical role.

  • Solvent Polarity: Oxazole fluorophores, particularly those with a donor-acceptor structure, can be highly sensitive to the polarity of the solvent. In many cases, increasing solvent polarity can decrease the quantum yield.[1]

  • Concentration Effects: At high concentrations, fluorophores can exhibit self-quenching or aggregation-caused quenching (ACQ), where intermolecular interactions lead to non-radiative energy transfer, thus reducing fluorescence.

  • Presence of Quenchers: Contaminants in the solvent, dissolved oxygen, or the presence of heavy atoms can act as quenchers, deactivating the excited state without photon emission.

  • Photodegradation: Prolonged exposure to the excitation light source can lead to the chemical degradation of the fluorophore, reducing the concentration of the fluorescent species.[2][3]

Q2: How does the solvent choice impact the quantum yield of my oxazole derivative?

A2: The choice of solvent can significantly alter the photophysical properties of oxazole fluorophores. The effect is most pronounced in dipolar, donor-acceptor type oxazoles.

  • Polarity and Solvatochromism: Increasing solvent polarity often leads to a red shift (bathochromic shift) in the emission spectrum. This is due to the stabilization of the more polar excited state. However, this stabilization can also promote non-radiative decay pathways, leading to a lower quantum yield.[1] For instance, some aminocoumarins, which share structural similarities with certain oxazole systems, show a marked decrease in emission yield in polar solvents as the excited state relaxes into a non-emissive "twisted" state.[4]

  • Viscosity: In some cases, increasing the solvent viscosity can enhance the quantum yield by restricting intramolecular rotations and vibrations that would otherwise provide a non-radiative pathway for energy dissipation. This is a key principle behind "molecular rotor" probes and aggregation-induced emission (AIE).

  • Specific Interactions: Solvents capable of specific interactions, such as hydrogen bonding, can also influence the quantum yield by altering the energy levels of the ground and excited states.

Q3: What structural modifications can I make to an oxazole scaffold to increase its fluorescence quantum yield?

A3: Rational design of the oxazole scaffold is a powerful strategy to enhance quantum yield.

  • Introduce Structural Rigidity: Incorporating the oxazole into a more rigid, planar molecular framework can reduce energy loss from molecular vibrations and rotations, thereby increasing the probability of radiative decay (fluorescence).

  • Optimize Donor-Acceptor Strength: For donor-acceptor (D-A) type fluorophores, tuning the electron-donating and electron-accepting properties of the substituents is crucial. Attaching strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -CN, -CF₃) to the π-conjugated system can enhance intramolecular charge transfer (ICT), but this must be balanced to avoid promoting non-radiative pathways.[5] Studies on related heterocyclic systems show that strategic placement of these groups can lead to quantum yields ranging from near-zero to almost 100%.

  • Inhibit Twisted Intramolecular Charge Transfer (TICT): In some D-A fluorophores, the excited state can relax into a non-fluorescent, charge-separated TICT state. Modifying the donor group to increase its ionization potential can inhibit the formation of this TICT state and significantly improve the quantum yield.[6]

  • Positional Isomerism: The position of substituents on the oxazole ring matters. For some π-conjugated oxazole dyes, placing an electron-donating group at the C-5 position has been found to be more effective for achieving a high quantum yield compared to placing it at the C-2 position.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Incorrect Instrument Settings: Excitation/emission wavelengths are incorrect; slit widths are too narrow.Verify the absorption and emission maxima of your fluorophore. Set the spectrometer accordingly. Increase slit widths to allow more light, but be mindful of decreased spectral resolution.
Sample Degradation: The fluorophore is sensitive to light (photobleaching) or is chemically unstable in the experimental medium.Minimize light exposure. Prepare fresh solutions before measurement. Store stock solutions in the dark and at a low temperature. Consider using a photostability-enhancing agent if compatible with your experiment.
Low Concentration: The fluorophore concentration is below the detection limit of the instrument.Increase the sample concentration. Ensure the absorbance at the excitation wavelength is ideally between 0.02 and 0.1 to avoid inner filter effects.
Solubility Issues: The oxazole derivative has poor solubility in the chosen solvent or buffer, leading to aggregation and quenching.Test solubility in a range of solvents. For aqueous buffers, consider adding a small percentage of a co-solvent like DMSO or using a surfactant, but verify that these additives do not affect the fluorescence properties.[6]
Inconsistent/Fluctuating Readings Photodegradation: The sample is degrading during the measurement due to prolonged exposure to the excitation beam.Reduce the excitation light intensity or the measurement time. Use a fresh sample for each measurement if degradation is rapid.
Temperature Fluctuations: The quantum yield of your fluorophore is temperature-sensitive.Use a temperature-controlled cuvette holder to ensure all measurements (sample and standard) are performed at the same temperature.
Precipitation: The compound is slowly precipitating out of solution.Visually inspect the cuvette for turbidity. Re-dissolve the sample or prepare a fresh, filtered solution.
Emission Spectrum is Distorted Inner Filter Effect: The sample concentration is too high (absorbance > 0.1), causing re-absorption of emitted light.Dilute the sample until the absorbance at the excitation wavelength is below 0.1. Use a triangular or front-face illumination cuvette for highly absorbing samples.
Scattering Peaks: Raman scattering from the solvent or Rayleigh scattering of the excitation light is visible.To identify a Raman peak, change the excitation wavelength; the Raman peak will shift accordingly. To minimize scattering, ensure the solution is free of dust or particulates by filtering.
Instrument Not Corrected: The spectrometer's detector and optics have a wavelength-dependent response that has not been corrected for.Apply the instrument-specific spectral correction factors. This is crucial for accurate quantum yield measurements, especially when the sample and standard emit in different spectral regions.

Quantitative Data Summary

The fluorescence quantum yield (Φf) of oxazole-based fluorophores is highly dependent on their molecular structure and the surrounding environment. The following table illustrates the effect of solvent polarity on the quantum yield of a representative donor-acceptor oxadiazole derivative (structurally related to oxazoles), demonstrating the typical trend observed for such compounds.

Table 1: Photophysical Properties of a Bithiophene-Substituted Oxadiazole Derivative in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φf)
Toluene2.383944961020.85
Chloroform4.813995201210.73
Ethyl Acetate6.023965301340.60
Tetrahydrofuran (THF)7.583955341390.55
Dichloromethane (DCM)8.933995451460.42
Acetonitrile37.53925681760.15
Ethanol24.63925721800.09

Data adapted from a study on similar donor-acceptor heterocyclic systems to illustrate the general trend. Absolute values will vary for different oxazole structures.[7]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of an unknown sample (X) by referencing it against a standard (S) with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Unknown oxazole fluorophore (Sample X)

  • Quantum yield standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the sample (X) and the standard (S) in the same solvent.

  • Prepare Dilutions: Prepare a series of five dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the range of 0.02 to 0.1. This is critical to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength (λ_ex). The same λ_ex must be used for both the sample and the standard.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer to λ_ex.

    • Record the emission spectrum for each of the ten prepared solutions. Ensure the entire emission band is captured.

    • Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex.

  • Calculate Gradients: Determine the slope (gradient, Grad) of the best-fit line for both the sample (Grad_X) and the standard (Grad_S) plots.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φf_X):

    Φf_X = Φf_S * ( Grad_X / Grad_S ) * ( n_X² / n_S² )

    Where:

    • Φf_S is the known quantum yield of the standard.

    • Grad_X and Grad_S are the gradients from the plots.

    • n_X and n_S are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Protocol 2: Synthesis of 2,5-Diphenyloxazole (PPO)

This protocol describes a one-pot synthesis method for the common oxazole-based scintillator, PPO.

Materials:

  • Benzamidoacetic acid (Hippuric acid)

  • Thionyl chloride

  • Benzene (Anhydrous)

  • Aluminum trichloride (Anhydrous)

  • Sulfuric acid (50 wt%)

  • Toluene

  • Activated carbon

  • Reaction vessel with mechanical stirrer and thermometer

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Acyl Chlorination: In a reaction vessel, combine benzamidoacetic acid (1 part, by mole) and thionyl chloride (2 parts, by mole). Heat the mixture to 50°C and maintain until the reaction is complete (monitor by appropriate method, e.g., TLC or disappearance of solids). Distill off the excess thionyl chloride to obtain benzamidoacetyl chloride.

  • Friedel-Crafts Acylation: Cool the vessel to 50°C. Add anhydrous benzene (10 parts, by mole) and anhydrous aluminum trichloride (2 parts, by mole). Heat the mixture to reflux for 3 hours. This forms N-benzoyl-ω-aminoacetophenone.

  • Cyclization: Cool the reaction mixture to 30°C. Carefully add 50 wt% sulfuric acid (2 parts, by mole). Slowly heat the mixture to 100°C and hold at this temperature until the cyclization is complete.

  • Isolation: Evaporate the excess benzene. Cool the reaction solution to 30°C and slowly add water. A white solid (crude PPO) will precipitate.

  • Filtration and Purification: Filter the crude product. For high purity, the product can be further purified. Dissolve the crude PPO in toluene, add activated carbon, and heat at 110°C for 3 hours. Cool the solution to 25°C, filter to remove the carbon, and then evaporate the toluene to yield purified 2,5-diphenyloxazole.

Visualizations

G Workflow for Enhancing Oxazole Quantum Yield cluster_synthesis Structural Modification cluster_exp Experimental Optimization cluster_analysis Analysis start Initial Oxazole Scaffold mod Introduce Substituents (Donor/Acceptor Groups) start->mod rigid Increase Structural Rigidity start->rigid synth Synthesize Derivatives mod->synth rigid->synth solvent Screen Solvents (Polarity, Viscosity) synth->solvent conc Optimize Concentration (Avoid Aggregation) env Control Environment (Temperature, pH, O₂) measure Measure Absorbance & Fluorescence Emission env->measure calc Calculate Quantum Yield (Comparative Method) measure->calc result High Quantum Yield? calc->result success Optimized Fluorophore result->success Yes fail Re-evaluate Strategy result->fail No fail->start G Troubleshooting Low Fluorescence Signal cluster_instrument Instrument Checks cluster_sample Sample Integrity cluster_env Environmental Factors start Low/No Signal Detected check_settings Check Wavelengths & Slit Widths start->check_settings check_conc Measure Absorbance (Is it > 0.02?) start->check_conc check_solvent Test Different Solvent start->check_solvent check_detector Verify Detector Sensitivity check_path Confirm Light Path Alignment end_node Signal Restored check_path->end_node If resolved check_sol Inspect for Turbidity /Precipitation check_deg Prepare Fresh Sample (Check for Degradation) check_deg->end_node If resolved check_quencher Check for Quenchers (e.g., O₂) check_quencher->end_node If resolved

References

Minimizing cytotoxicity of 2-(Methylthio)-4,5-diphenyloxazole in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 2-(Methylthio)-4,5-diphenyloxazole in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

A1: this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is crucial to first determine the optimal solvent and a concentration that is non-toxic to the cells.[1][2] We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, as higher concentrations can induce cytotoxicity.[1][3] Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Q2: What is a typical starting concentration range for cytotoxicity testing of a novel compound like this compound?

A2: For a novel compound with unknown cytotoxicity, it is recommended to perform a dose-response experiment over a wide range of concentrations. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to nanomolar concentrations.[4] This will help determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Q3: How long should I expose my cells to this compound?

A3: The duration of exposure can significantly impact cytotoxicity.[2] Typical incubation times for initial cytotoxicity screening are 24, 48, and 72 hours. Shorter incubation times may be sufficient if the compound is expected to have acute effects, while longer times may be necessary to observe effects on cell proliferation.

Q4: Are there any known mechanisms of action for this compound that could explain its potential cytotoxicity?

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells can obscure the true effect of the compound.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system.
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique.
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations

If significant cell death is observed even at the lowest concentrations tested, consider the following:

Potential Cause Troubleshooting Step
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent used. If the vehicle control shows cytotoxicity, the solvent concentration is too high.[1]
Compound Instability The compound may be degrading in the culture medium to a more toxic substance. Assess the stability of the compound in your specific medium over the time course of your experiment.
Cell Line Sensitivity Some cell lines are inherently more sensitive to certain compounds. Test the compound on a different cell line to see if the effect is cell-type specific.
Contamination Ensure that the compound stock solution and cell cultures are not contaminated with bacteria, fungi, or mycoplasma.
Issue 3: No Observable Cytotoxicity

If no cytotoxic effect is observed even at high concentrations, consider these possibilities:

Potential Cause Troubleshooting Step
Low Compound Potency The compound may have low intrinsic cytotoxicity. Consider testing higher concentrations if solubility allows.
Short Incubation Time The cytotoxic effect may require a longer exposure time to manifest. Extend the incubation period to 48 or 72 hours.
Assay Interference Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent).[7] Use an alternative cytotoxicity assay (e.g., LDH release, CellTiter-Glo) to confirm the results.
Incorrect Assay Choice The chosen assay may not be suitable for detecting the specific mode of cell death induced by the compound. For example, an MTT assay measures metabolic activity and may not be optimal for detecting apoptosis.[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a 2X serial dilution of this compound in complete medium from a high concentration stock.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Cells and culture reagents as in Protocol 1

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Follow steps 1-4 from the MTT assay protocol.

  • Prepare a "maximum LDH release" control by adding lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation.

  • Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO treatment Treat cells with serial dilutions of the compound prep_compound->treatment prep_cells Seed cells in 96-well plates prep_cells->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation assay_choice Select Assay incubation->assay_choice mtd_assay MTT Assay (Metabolic Activity) assay_choice->mtd_assay Option 1 ldh_assay LDH Assay (Membrane Integrity) assay_choice->ldh_assay Option 2 analysis Measure absorbance and calculate % viability/cytotoxicity mtd_assay->analysis ldh_assay->analysis ic50 Determine IC50 value analysis->ic50

Caption: Workflow for determining the cytotoxicity of a novel compound.

Troubleshooting_Logic start High Cytotoxicity Observed check_solvent Is the vehicle control also toxic? start->check_solvent solvent_issue Solvent concentration is too high. Reduce solvent concentration. check_solvent->solvent_issue Yes compound_issue Cytotoxicity is likely due to the compound. check_solvent->compound_issue No check_concentration Is cytotoxicity observed at all concentrations? compound_issue->check_concentration dose_dependent Perform dose-response to find optimal non-toxic concentration. check_concentration->dose_dependent No highly_toxic Compound is highly cytotoxic. Consider derivatization or alternative compounds. check_concentration->highly_toxic Yes

Caption: Troubleshooting logic for unexpectedly high cytotoxicity.

Signaling_Pathway_Hypothesis compound This compound target Potential Cellular Target (e.g., Tubulin, Kinase) compound->target pathway Downstream Signaling Pathway target->pathway apoptosis Apoptosis pathway->apoptosis cell_cycle Cell Cycle Arrest pathway->cell_cycle cytotoxicity Observed Cytotoxicity apoptosis->cytotoxicity cell_cycle->cytotoxicity

Caption: Hypothetical signaling pathway for compound-induced cytotoxicity.

References

Preventing aggregation of 2-(Methylthio)-4,5-diphenyloxazole in high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of 2-(Methylthio)-4,5-diphenyloxazole in high concentrations.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed in solutions of this compound.

This is a common indicator of compound aggregation or precipitation due to low solubility in the chosen solvent system. The following steps provide a systematic approach to resolving this issue.

Step 1: Solvent and pH Modification

The initial approach should be to optimize the solvent system. This compound, a derivative of the poorly water-soluble 2,5-diphenyloxazole, is likely to be hydrophobic.[1]

  • Recommendation: Employing co-solvents can enhance the solubility of poorly water-soluble compounds.[2][3] Start by preparing a stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

  • Experimental Protocol: Co-Solvent Screening

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

    • Serially dilute the stock solution into your aqueous buffer of choice.

    • Visually inspect for precipitation and use techniques like UV-Vis spectroscopy or dynamic light scattering (DLS) to detect sub-visible aggregates.

    • Determine the maximum concentration achievable in your final buffer system with an acceptable level of the organic co-solvent (typically ≤1-5% v/v to avoid off-target effects in biological assays).

Step 2: Employing Solubilizing Excipients

If co-solvents alone are insufficient, the use of excipients can significantly improve solubility and prevent aggregation.[4][5]

  • Recommendation: Surfactants, cyclodextrins, and polymers are commonly used to formulate poorly soluble compounds.[6][7]

  • Experimental Protocol: Excipient Screening

    • Prepare aqueous solutions containing various excipients at different concentrations (see table below for examples).

    • Add the this compound stock solution (from Step 1) to these excipient-containing solutions.

    • Equilibrate the samples (e.g., by gentle mixing for several hours).

    • Assess the solubility and aggregation state as described in the co-solvent screening protocol.

Quantitative Data Summary: Common Solubilizing Excipients

Excipient TypeExampleTypical Concentration RangeMechanism of Action
Surfactants Tween® 80, Polysorbate 200.01 - 0.5% (w/v)Form micelles that encapsulate the hydrophobic compound.[6]
Cyclodextrins β-cyclodextrin, HP-β-CD1 - 10 mMForm inclusion complexes with the drug, enhancing its solubility.[7][8]
Polymers PEG 400, Solutol® HS 151 - 10% (w/v)Can act as co-solvents and may also prevent precipitation.[6]

Step 3: Particle Size Reduction

For suspensions or when aiming for dissolution, reducing the particle size can increase the surface area and improve the dissolution rate.[2][7]

  • Recommendation: Techniques like sonication or micronization can be employed.

  • Experimental Protocol: Sonication for Dispersion

    • Prepare a suspension of this compound in the desired aqueous buffer.

    • Use a probe or bath sonicator to apply ultrasonic energy.

    • Monitor the particle size distribution using DLS or laser diffraction.

    • Assess the stability of the resulting dispersion over time.

Logical Workflow for Troubleshooting Aggregation

Aggregation_Troubleshooting start Start: Aggregation Observed solvent_mod Step 1: Modify Solvent System (e.g., Co-solvents) start->solvent_mod excipient_add Step 2: Add Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) solvent_mod->excipient_add Issue Persists success Resolution: Stable Solution/Dispersion Achieved solvent_mod->success Issue Resolved particle_reduction Step 3: Reduce Particle Size (e.g., Sonication) excipient_add->particle_reduction Issue Persists excipient_add->success Issue Resolved particle_reduction->success Issue Resolved fail Further Formulation Development Needed particle_reduction->fail Issue Persists

Caption: A stepwise logical workflow for addressing the aggregation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of my this compound precipitating out of my aqueous buffer?

A1: The molecular structure of this compound, with its multiple phenyl rings and oxazole core, suggests it is a hydrophobic (lipophilic) molecule. Such compounds often have low solubility in aqueous solutions.[1] When the concentration exceeds its solubility limit in your buffer, it will precipitate or form aggregates.

Q2: I am using DMSO as a co-solvent, but still see precipitation upon dilution. What should I do?

A2: This is a common issue known as "solvent-shifting" precipitation. While the compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous buffer increases. To mitigate this, you can try:

  • Slowing the rate of addition: Add the DMSO stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously.

  • Lowering the final concentration: Your target concentration may be above the solubility limit, even with a small amount of DMSO.

  • Using alternative co-solvents: Other co-solvents like ethanol or PEG 400 may provide better solubility characteristics in your system.[3]

  • Incorporating excipients: Adding a surfactant or cyclodextrin to the aqueous buffer before adding the DMSO stock can help keep the compound in solution.[7][8]

Q3: Can temperature affect the solubility of this compound?

A3: Yes, the solubility of many organic compounds, including the related 2,5-diphenyloxazole, increases with temperature.[1] You could try gently warming the solution to aid dissolution. However, be cautious as elevated temperatures might degrade the compound or affect other components in your experiment. Always check the thermal stability of your compound.

Q4: How can I detect aggregation that is not visible to the naked eye?

A4: Sub-visible aggregates can be a significant issue, particularly in biological assays. Several biophysical techniques can be used for their detection:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.

  • UV-Vis Spectroscopy: An increase in absorbance or light scattering at wavelengths outside the compound's absorbance maxima can indicate the presence of aggregates.

  • Size-Exclusion Chromatography (SEC): Can separate soluble aggregates from the monomeric compound.

Experimental Workflow for Formulation Development

Formulation_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_decision Decision stock_prep Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) cosolvent Co-solvent Screening stock_prep->cosolvent excipient Excipient Screening (Surfactants, Cyclodextrins) stock_prep->excipient visual Visual Inspection (Precipitation/Cloudiness) cosolvent->visual excipient->visual dls DLS Analysis (Particle Size) visual->dls uv_vis UV-Vis Spectroscopy (Scattering) visual->uv_vis is_stable Is Solution Stable at Target Concentration? dls->is_stable uv_vis->is_stable is_stable->cosolvent No, Iterate end_point Optimized Formulation is_stable->end_point Yes

Caption: An experimental workflow for developing a stable formulation of this compound.

References

Troubleshooting unexpected shifts in emission spectra of diphenyloxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected shifts in the emission spectra of diphenyloxazole derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind fluorescence emission spectra?

A1: To determine the emission spectrum of a fluorochrome, the molecule is excited at its maximum absorption wavelength. The fluorochrome then emits light at a longer wavelength, a phenomenon known as Stokes' Law or Stokes' shift.[1] A monochromator is used to scan the intensity of this emitted fluorescence over a range of wavelengths, and plotting the relative intensity against the wavelength generates the emission spectrum.[1]

Q2: What are the key factors that can influence the fluorescence emission spectra of diphenyloxazole derivatives?

A2: Several factors can affect fluorescence, including:

  • Molecular Structure: The presence of conjugated double bonds and certain substituent groups can significantly impact fluorescence. Electron-donating groups like -NH2 and -OH tend to increase fluorescence, while electron-withdrawing groups such as -NO2 and -COOH can decrease or quench it.[2][3]

  • Solvent Polarity (Solvatochromism): The polarity of the solvent can alter the energy levels of the excited state, leading to shifts in the emission wavelength. This is a common phenomenon in diphenyloxazole derivatives.[4]

  • pH: Changes in pH can alter the ionic form of a molecule, which can affect its fluorescence. For example, a neutral or alkaline solution of aniline fluoresces, but it will not in an acidic solution.[2]

  • Concentration: At high concentrations, quenching effects can occur, leading to a decrease in fluorescence intensity and potential spectral shifts.[5][6] This can be due to the "inner filter effect".[7]

  • Temperature and Viscosity: Generally, lower temperatures and higher viscosity lead to increased fluorescence intensity, as non-radiative decay processes are reduced.[3]

  • Aggregation: The formation of molecular aggregates can lead to either a quenching of fluorescence (Aggregation-Caused Quenching - ACQ) or an enhancement of fluorescence (Aggregation-Induced Emission - AIE), both of which can cause significant spectral shifts.[8][9][10]

Q3: What is Aggregation-Induced Emission (AIE) and how can it affect my results?

A3: Aggregation-Induced Emission (AIE) is a phenomenon where a luminogen is non-emissive or weakly emissive when dissolved but becomes highly luminescent upon aggregation.[9][10] This is often due to the restriction of intramolecular rotations in the aggregate state, which blocks non-radiative decay pathways.[9] If your diphenyloxazole derivative exhibits AIE, you may observe a significant increase in fluorescence intensity and a shift in the emission maximum as the concentration increases or when a poor solvent is introduced.[8]

Troubleshooting Guides

Problem 1: I am observing a significant red-shift (shift to a longer wavelength) in the emission spectrum of my diphenyloxazole derivative.

Possible Cause Troubleshooting Step
High Solvent Polarity Run the emission spectrum in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). A correlation between increasing solvent polarity and a red-shift is indicative of a positive solvatochromic effect.
Aggregation Dilute your sample significantly and re-acquire the spectrum. If the red-shift decreases or disappears upon dilution, aggregation is a likely cause. You can also try a different solvent system that discourages aggregation.
Contamination Ensure your solvent and sample are pure. Run a blank spectrum of the solvent to check for fluorescent impurities.
pH Change If your solvent is protic or contains acidic/basic impurities, measure and adjust the pH of your sample solution.

Problem 2: My diphenyloxazole derivative is showing a blue-shift (shift to a shorter wavelength) in its emission spectrum.

Possible Cause Troubleshooting Step
Decreased Solvent Polarity Similar to troubleshooting a red-shift, run the spectrum in solvents of varying polarity. A blue-shift with decreasing solvent polarity suggests a solvatochromic effect.
Disruption of Aggregates If the compound typically forms aggregates that emit at longer wavelengths, a change in solvent or temperature that disrupts these aggregates could lead to a blue-shift.
Photochemical Decomposition Exposing the sample to the excitation light for prolonged periods can sometimes lead to the formation of new species that fluoresce at shorter wavelengths.[3] Acquire the spectrum with minimal exposure time.

Problem 3: The fluorescence intensity of my sample is much lower than expected.

Possible Cause Troubleshooting Step
Concentration Quenching Dilute the sample. If the fluorescence intensity increases upon dilution, you are likely in a concentration regime where quenching occurs.[5]
Presence of Quenchers Dissolved oxygen is a common fluorescence quencher.[3] Degas your solvent by bubbling with nitrogen or argon before preparing your sample. Also, ensure there are no quenching impurities in your sample or solvent.
Incorrect Excitation Wavelength Ensure you are exciting the sample at its absorption maximum.[1] You can determine this by measuring the absorption spectrum of your sample.
Instrumental Issues Check the alignment of your sample in the fluorometer.[7] Ensure that the spectral correction files are enabled in your software to account for variations in detector sensitivity and excitation light intensity.[7]

Experimental Protocols

Protocol 1: Measuring the Emission Spectrum of a Diphenyloxazole Derivative

  • Sample Preparation:

    • Prepare a dilute stock solution of the diphenyloxazole derivative in a high-purity solvent (e.g., spectroscopic grade).

    • From the stock solution, prepare a series of dilutions to find a concentration that gives a strong signal without inner filter effects (typically an absorbance of less than 0.1 at the excitation wavelength).

  • Instrumentation Setup (General):

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for the recommended time.

    • Set the excitation wavelength to the absorption maximum (λmax) of the compound.

    • Set the emission scan range. A typical starting point is from the excitation wavelength + 20 nm to 700 nm.[11]

    • Set the excitation and emission slit widths. 5 nm is a common starting point, but this may need to be adjusted to optimize signal-to-noise.

  • Data Acquisition:

    • Run a blank spectrum using only the solvent.

    • Place the sample cuvette in the holder and acquire the emission spectrum.

    • Subtract the blank spectrum from the sample spectrum to correct for solvent Raman scattering and other background signals.

  • Data Analysis:

    • Identify the wavelength of maximum emission intensity (λem).

Data Presentation

Table 1: Hypothetical Solvatochromic Effects on a Diphenyloxazole Derivative

SolventPolarity IndexAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
n-Hexane0.135040050
Toluene2.435241563
Dichloromethane3.135543075
Acetonitrile5.835845092
Ethanol4.3360465105

Visualizations

Troubleshooting_Workflow start_node Unexpected Emission Shift Observed decision_node decision_node start_node->decision_node Initial Check process_node Potential Causes: - High Solvent Polarity - Aggregation - Contamination decision_node->process_node Is it a Red-Shift? process_node2 Potential Causes: - Low Solvent Polarity - Aggregate Disruption - Photodecomposition decision_node->process_node2 Is it a Blue-Shift? process_node_red_actions Actions: 1. Vary Solvent Polarity 2. Dilute Sample 3. Check for Impurities process_node->process_node_red_actions Troubleshoot result_node result_node process_node_blue_actions Actions: 1. Vary Solvent Polarity 2. Alter Concentration/Temp 3. Minimize Light Exposure process_node2->process_node_blue_actions Troubleshoot process_node_red_actions->result_node Resolved process_node_blue_actions->result_node Resolved

Caption: Troubleshooting workflow for unexpected emission shifts.

Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_node prep_node instrument_node instrument_node acq_node acq_node analysis_node analysis_node prep1 Prepare Stock Solution prep2 Create Dilutions prep1->prep2 inst1 Set Excitation Wavelength prep2->inst1 inst2 Set Emission Scan Range inst1->inst2 inst3 Set Slit Widths inst2->inst3 acq1 Run Blank Spectrum inst3->acq1 acq2 Run Sample Spectrum acq1->acq2 an1 Subtract Blank acq2->an1 an2 Identify Emission Max an1->an2

Caption: Standard experimental workflow for emission spectroscopy.

References

Technical Support Center: Raney-Ni Dethiomethylation of 5-(methylthio)-2-phenyloxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Raney-Ni mediated dethiomethylation of 5-(methylthio)-2-phenyloxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction or Low Yield 1. Insufficient Catalyst Activity: The Raney-Ni catalyst may be old, improperly stored, or insufficiently activated. 2. Insufficient Amount of Catalyst: The ratio of Raney-Ni to the substrate may be too low. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Low Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.1. Use Freshly Activated Raney-Ni: Prepare or activate Raney-Ni (W-2 grade is commonly used) immediately before use. Ensure it is stored under an inert solvent (e.g., ethanol) and refrigerated. 2. Increase Catalyst Loading: Increase the weight-to-weight ratio of Raney-Ni to the oxazole substrate. A significant excess of Raney-Ni is often required for desulfurization reactions. 3. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue refluxing until the starting material is no longer visible. 4. Ensure Adequate Reflux: Maintain the reaction at the boiling point of the solvent (typically ethanol).
Presence of Side Products 1. Reduction of the Phenyl Ring: Under harsh conditions or with highly active catalyst, the phenyl ring may be partially or fully hydrogenated. 2. Opening of the Oxazole Ring: Although less common, aggressive reaction conditions could potentially lead to the degradation of the oxazole heterocycle.1. Use a Milder Grade of Raney-Ni: If hydrogenation of the aromatic ring is observed, consider a less active grade of Raney-Ni or reduce the reaction temperature and time. 2. Careful Monitoring: Closely monitor the reaction by TLC to stop it as soon as the starting material is consumed, preventing over-reduction.
Difficulties in Product Purification 1. Fine Particles of Raney-Ni in the Product: The fine, pyrophoric nature of Raney-Ni can make its complete removal by filtration challenging.[1] 2. Co-elution of Byproducts: Minor byproducts may have similar polarity to the desired product, complicating chromatographic separation.1. Filtration through Celite®: Filter the reaction mixture through a pad of Celite® or a similar filter aid to effectively remove the fine nickel particles. Ensure the filter cake is kept wet with solvent during filtration to prevent ignition. Magnetic filtration can also be an effective method for separating the catalyst.[1] 2. Optimize Chromatography Conditions: Use a high-resolution silica gel for column chromatography and experiment with different solvent systems (e.g., hexane-ethyl acetate gradients) to achieve better separation.
Safety Concerns 1. Pyrophoric Nature of Raney-Ni: Dry Raney-Ni can spontaneously ignite upon exposure to air.[1] 2. Generation of Flammable Hydrogen Gas: The activation of Raney-Ni from its alloy with sodium hydroxide generates hydrogen gas.1. Handle Raney-Ni as a Slurry: Always handle Raney-Ni as a slurry in a solvent (e.g., water or ethanol). Never allow the catalyst to dry. After filtration, the filter cake should be quenched carefully with dilute acid. 2. Ensure Proper Ventilation: Conduct the activation of Raney-Ni in a well-ventilated fume hood to safely dissipate the hydrogen gas produced.

Frequently Asked Questions (FAQs)

Q1: What grade of Raney-Ni is recommended for this reaction?

A1: Raney-Ni (W-2) is a commonly used grade for this type of desulfurization reaction. It is known for its high activity. The preparation of W-2 Raney nickel involves digesting a nickel-aluminum alloy with a sodium hydroxide solution.[2]

Q2: How can I monitor the progress of the dethiomethylation reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., hexane-ethyl acetate). The disappearance of the starting 5-(methylthio)-2-phenyloxazole spot indicates the completion of the reaction.

Q3: What is the general stoichiometry for the amount of Raney-Ni required?

A3: A significant excess (by weight) of Raney-Ni is typically used. Ratios can range from 5 to 20 times the weight of the substrate. The optimal amount may vary depending on the specific substrate and the activity of the catalyst batch.

Q4: Can other solvents be used instead of ethanol?

A4: Ethanol is the most commonly reported solvent for this reaction as it allows for a suitable reflux temperature. Other alcohols like methanol or isopropanol could potentially be used, but reaction conditions may need to be re-optimized.

Q5: What is the work-up procedure after the reaction is complete?

A5: After cooling the reaction mixture to room temperature, the Raney-Ni is carefully filtered off, typically through a pad of Celite®. The filter cake should be washed with hot ethanol to ensure complete recovery of the product. The combined filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography.

Data Presentation

The following table summarizes the yields of the Raney-Ni dethiomethylation for a series of 5-(methylthio)-2-phenyl-4-substituted oxazoles to their corresponding 5-unsubstituted oxazoles.

Substrate (4-substituent) Product (4-substituent) Yield (%)
4-Benzoyl4-Benzoyl92
4-(4-Chlorobenzoyl)4-(4-Chlorobenzoyl)90
4-(4-Methylbenzoyl)4-(4-Methylbenzoyl)94
4-(4-Methoxybenzoyl)4-(4-Methoxybenzoyl)91
4-Acetyl4-Acetyl88

Data is indicative and may vary based on specific experimental conditions and the activity of the Raney-Ni catalyst.

Experimental Protocols

General Procedure for Raney-Ni Dethiomethylation

To a solution of the 5-(methylthio)-2-phenyl-4-substituted oxazole (1 mmol) in ethanol (20 mL), Raney-Ni (W-2, approximately 0.5 g) is added. The resulting suspension is stirred and heated at reflux for 2–3 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a sintered glass funnel or a pad of Celite®. The filter cake is washed with hot ethanol. The combined filtrate is concentrated under reduced pressure to yield a residue, which is then purified by column chromatography on silica gel using a hexane-ethyl acetate mixture as the eluent to afford the pure 5-unsubstituted oxazole.

Preparation of W-2 Raney Nickel

In a fume hood, a solution of sodium hydroxide (160 g) in distilled water (600 mL) is prepared in a 2-L Erlenmeyer flask equipped with a mechanical stirrer and a thermometer. The solution is cooled to 50 °C in an ice bath. Raney nickel-aluminum alloy powder (125 g) is added in small portions over 25–30 minutes, maintaining the temperature at 50 ± 2 °C. After the addition is complete, the suspension is digested at 50 ± 2 °C for 50 minutes with gentle stirring. The catalyst is then washed with distilled water by decantation until the washings are neutral. For use in dethiomethylation, the water is typically replaced with absolute ethanol by successive washes.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 5-(methylthio)-2-phenyloxazole in Ethanol B Add Raney-Ni (W-2) A->B C Heat to Reflux with Stirring (2-3 hours) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Filter through Celite® E->F G Wash with Hot Ethanol F->G H Concentrate Filtrate G->H I Column Chromatography (Silica Gel, Hexane-EtOAc) H->I J Pure 2-Phenyloxazole Product I->J

Caption: Experimental workflow for Raney-Ni dethiomethylation.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low Yield or Incomplete Reaction? C1 Check Catalyst Activity Start->C1 Yes C2 Check Catalyst Amount Start->C2 Yes C3 Check Reaction Time Start->C3 Yes C4 Check Reaction Temperature Start->C4 Yes S1 Use Freshly Activated Raney-Ni (W-2) C1->S1 End Problem Resolved S1->End S2 Increase Catalyst Loading C2->S2 S2->End S3 Extend Reflux Time (Monitor by TLC) C3->S3 S3->End S4 Ensure Vigorous Reflux C4->S4 S4->End

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

The Rise of Oxazole-Based Fluorophores: A Comparative Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Performance Characteristics of Fluorescent Probes

The utility of a fluorescent probe is defined by a set of key performance indicators. Understanding these parameters is essential for selecting the optimal tool for a specific biological investigation.

PropertyDescriptionImportance in Fluorescence Microscopy
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore.Brighter probes provide a stronger signal, improving signal-to-noise ratio and allowing for lower excitation power, which minimizes phototoxicity.
Stokes Shift The difference in wavelength between the maximum of the absorption and emission spectra.A larger Stokes shift minimizes self-absorption and allows for easier separation of the excitation and emission signals, leading to clearer images.
Photostability The ability of a fluorophore to resist photobleaching (fading) upon exposure to excitation light.High photostability is crucial for long-term imaging experiments and for techniques that require high-intensity illumination, such as super-resolution microscopy.
Sensitivity The ability of a probe to detect small changes in its target analyte or environment.High sensitivity is critical for detecting subtle biological events and for quantifying low-abundance molecules.
Cell Permeability The ability of a probe to cross the cell membrane and reach its intracellular target.Essential for live-cell imaging applications.
Toxicity The degree to which a probe can damage or kill cells.Low cytotoxicity is paramount for maintaining the health and normal physiology of the cells under investigation.

Oxazole Derivatives: A Versatile Class of Fluorophores

Oxazole-based fluorescent probes are heterocyclic organic compounds that have gained significant attention for their tunable photophysical properties and their utility in bioimaging. The core oxazole ring can be readily functionalized with various substituents, allowing for the fine-tuning of their absorption and emission characteristics, as well as their targeting specificity within the cell.

General Properties of Fluorescent Oxazole Derivatives:
  • Tunable Emission: By modifying the substituents on the diphenyloxazole core, the emission wavelength can be shifted across the visible spectrum.

  • Environmental Sensitivity: Many oxazole derivatives exhibit solvatochromism, meaning their fluorescence properties are sensitive to the polarity of their microenvironment. This makes them valuable as probes for studying cellular membranes and lipid droplets.

  • Potential for Bio-conjugation: The oxazole scaffold can be modified to include reactive groups, enabling their conjugation to biomolecules such as proteins and nucleic acids for targeted labeling.

Comparison with Other Fluorescent Probes

To provide a practical context, the general properties of oxazole-based probes are compared with those of other commonly used classes of fluorescent dyes.

Fluorescent Probe ClassTypical Quantum YieldTypical Stokes ShiftKey AdvantagesCommon Applications
Oxazole Derivatives Moderate to HighModerate to LargeTunable properties, environmental sensitivity, good for lipid imaging.Live-cell imaging, lipid droplet staining, organelle targeting.[1][2][3]
Fluorescein & Derivatives HighSmallHigh brightness, well-established protocols.Immunofluorescence, flow cytometry, pH sensing.
Rhodamine & Derivatives HighSmall to ModerateHigh photostability, good brightness.Immunofluorescence, single-molecule tracking, mitochondrial staining.
BODIPY Dyes HighSmallSharp emission peaks, high photostability, relatively insensitive to solvent polarity.Membrane labeling, protein labeling, fluorescence polarization assays.
Cyanine Dyes (e.g., Cy3, Cy5) Moderate to HighModerateEmission in the red and near-infrared regions, reducing autofluorescence.In vivo imaging, DNA and protein labeling, FRET applications.

Experimental Considerations and Protocols

The successful application of any fluorescent probe hinges on a well-designed experimental protocol. While a specific protocol for 2-(Methylthio)-4,5-diphenyloxazole cannot be provided due to the lack of available data, a general workflow for using oxazole-based probes for cellular imaging is outlined below.

General Workflow for Cellular Staining with Oxazole-Based Probes:

signaling_pathway Stimulus External Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Probe Fluorescent Probe (e.g., Oxazole-based) Gene_Expression->Probe Binds to or is activated by gene product Fluorescence Fluorescence Signal Change Probe->Fluorescence

References

A Comparative Guide to the Quantum Yield of 2-(Methylthio)-4,5-diphenyloxazole and Fluorescein

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorescence quantum yield of 2-(Methylthio)-4,5-diphenyloxazole and the widely-used reference dye, fluorescein. Due to a lack of published photophysical data for this compound, a direct quantitative comparison is not currently possible. However, this document presents the established quantum yield data for fluorescein and offers a detailed experimental protocol for determining the quantum yield of this compound using fluorescein as a standard.

Chemical Structures

This compound

  • Molecular Formula: C₁₆H₁₃NOS

  • CAS Number: 14725-35-0

Fluorescein

  • Molecular Formula: C₂₀H₁₂O₅

  • CAS Number: 2321-07-5[1]

Quantitative Data: Fluorescein Quantum Yield

Fluorescein is a well-characterized fluorophore with a quantum yield that is sensitive to its solvent environment and pH.[] Below is a summary of its quantum yield in various solvents.

SolventQuantum Yield (Φ)Excitation Wavelength (nm)
0.1 N NaOH (aq)0.925 ± 0.015Near long-wave absorption band
Ethanol0.79425
Water~0.93 (alkaline)Not specified
Deuterium Oxide (D₂O)0.98Not specified

Note: The quantum yield of fluorescein is highest in aqueous alkaline solutions where it exists in its dianionic form.

Experimental Protocol: Relative Quantum Yield Determination

The following protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (this compound) using a reference standard with a known quantum yield (fluorescein). This method relies on the principle that if two solutions absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.[3]

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • This compound (sample)

  • Fluorescein (reference standard)

  • Spectroscopic grade solvent (e.g., ethanol or a suitable solvent for both compounds)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of both this compound and fluorescein in the chosen solvent.

  • Determination of Excitation Wavelength:

    • Measure the absorption spectra of dilute solutions of both the sample and the reference.

    • Identify a suitable excitation wavelength at which both compounds exhibit absorbance and that is not in the emission region of the sample.

  • Preparation of a Series of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the selected excitation wavelength.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each of the diluted solutions.

    • It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements of both the sample and the reference.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • For both the sample and the reference, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the linear fit for both plots.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φₓ) can be calculated using the following equation:

      Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)

      Where:

      • Φₛₜ is the known quantum yield of the reference standard (fluorescein).

      • mₓ is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

      • mₛₜ is the slope from the plot of integrated fluorescence intensity vs. absorbance for the reference standard.

      • nₓ is the refractive index of the solvent used for the sample.

      • nₛₜ is the refractive index of the solvent used for the reference standard (if different).

Experimental Workflow Visualization

The following diagram illustrates the workflow for the relative quantum yield determination.

G A Prepare Stock Solutions (Sample and Standard) B Select Excitation Wavelength A->B C Prepare Dilution Series (Absorbance < 0.1) B->C D Measure Absorbance (UV-Vis Spectrophotometer) C->D E Measure Fluorescence Emission (Spectrofluorometer) C->E G Plot Integrated Intensity vs. Absorbance D->G F Integrate Fluorescence Intensity E->F F->G H Calculate Slopes of Linear Fits G->H I Calculate Quantum Yield of Sample H->I

Caption: Workflow for Relative Quantum Yield Determination.

References

Photostability of 2-(Methylthio)-4,5-diphenyloxazole versus commercially available dyes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Cellular Imaging and Drug Development

The selection of a fluorescent probe is a critical decision in the design of high-fidelity imaging experiments and the development of photosensitive therapeutics. A key performance metric for any fluorophore is its photostability—the ability to resist photochemical degradation and maintain a consistent signal under illumination. This guide provides a comparative analysis of the photostability of the novel fluorophore, 2-(Methylthio)-4,5-diphenyloxazole, against a selection of commercially available fluorescent dyes commonly employed in research and development.

Introduction to this compound

This compound is a synthetic fluorophore belonging to the oxazole class of heterocyclic compounds. Its photophysical properties, including its emission in the blue region of the spectrum, make it a potential candidate for various applications, including cellular imaging and as a photosensitizer in photodynamic therapy. However, the inherent photostability of this molecule, particularly the influence of the methylthio substituent, is a crucial factor in determining its utility.

Studies on the parent compound, 2,5-diphenyloxazole (PPO), have shown that the oxazole ring can be susceptible to photooxidation, leading to a loss of fluorescence. Research indicates that substitutions on the phenyl rings can influence this stability, with some studies suggesting that methyl groups can decrease photostability[1]. Furthermore, investigations into related thiooxazole compounds have revealed that the thiooxazole core can undergo rapid photodegradation through ring rupture, suggesting a potential pathway for instability[2][3]. While direct quantitative photostability data for this compound is not yet widely available in the literature, the known characteristics of its core structures provide a basis for qualitative assessment.

Comparison with Commercially Available Dyes

To provide a practical context for the potential performance of this compound, we have compiled photostability data for a range of commercially available dyes that are spectrally relevant or commonly used in similar applications. The data, presented in Table 1, includes the photobleaching quantum yield (Φb), a measure of the probability of a molecule being photochemically altered per absorbed photon, and the total number of photons emitted before photobleaching. Lower Φb values and higher photon budgets indicate greater photostability.

Table 1: Photostability of Commercially Available Fluorescent Dyes

Dye ClassSpecific DyeExcitation Max (nm)Emission Max (nm)Photobleaching Quantum Yield (Φb)Photon Budget (Photons x 105)
Coumarins Coumarin 1373450~10-4 - 10-60.1 - 10
Coumarin 30408480~10-5 - 10-71 - 100
Alexa Fluor Alexa Fluor 350346442Generally low (high photostability)High
Alexa Fluor 405401421Generally low (high photostability)High
Nuclear Stains DAPI358461Variable, can photoconvertModerate
Hoechst 332583524610.034 (in water)Low (in water)

Note: Photostability can be highly dependent on the experimental conditions, including solvent, oxygen concentration, and illumination intensity. The values presented are for comparative purposes and are based on available literature data.

The Alexa Fluor dyes are renowned for their exceptional photostability compared to traditional dyes like fluorescein[4][5][6]. Coumarin dyes exhibit a wide range of photostabilities depending on their specific structure and environment[7][8][9][10][11]. Nuclear stains like DAPI and Hoechst, while widely used, can be susceptible to photobleaching and photoconversion, which can affect experimental outcomes[12][13][14][15][16][17].

Based on the available data for related oxazole compounds, it is anticipated that the photostability of this compound may be comparable to or potentially lower than that of the more robust coumarin derivatives and likely less stable than the Alexa Fluor series. The presence of the sulfur atom in the methylthio group could introduce additional photochemical reaction pathways, potentially influencing its degradation profile[18][19][20][21][22].

Experimental Protocols

To facilitate standardized comparison and aid researchers in evaluating the photostability of their own compounds, a general experimental protocol for determining the photobleaching quantum yield of a fluorescent dye in solution is provided below.

Objective: To quantify the photostability of a fluorescent dye by measuring its photobleaching quantum yield (Φb).

Materials:

  • Fluorospectrometer with a stable light source (e.g., Xenon arc lamp)

  • Quartz cuvettes (1 cm path length)

  • Solvent of choice (e.g., ethanol, phosphate-buffered saline)

  • Fluorescent dye of interest

  • Reference dye with a known photobleaching quantum yield (optional, for relative measurements)

  • Actinometer solution (e.g., potassium ferrioxalate) for light source calibration

Methodology:

  • Solution Preparation: Prepare a dilute solution of the fluorescent dye in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

  • Spectrometer Setup:

    • Set the excitation wavelength to the absorbance maximum of the dye.

    • Set the emission wavelength to the fluorescence maximum of the dye.

    • Use a fixed slit width for both excitation and emission.

  • Irradiation and Data Acquisition:

    • Place the cuvette with the dye solution in the fluorospectrometer.

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity at the emission maximum over time. Continue the measurement until the fluorescence intensity has decreased significantly (e.g., by 50% or more).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of irradiation time.

    • The photobleaching quantum yield (Φb) can be calculated from the rate of fluorescence decay, the molar extinction coefficient of the dye, and the photon flux of the light source. The photon flux can be determined using a chemical actinometer.

    • The quantum yield is defined as the number of molecules photobleached per photon absorbed. A detailed guide to the calculation can be found in various literature sources[23][24][25][26][27].

Workflow for Photostability Evaluation:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_comparison Comparison prep_dye Prepare Dye Solution (Absorbance ~ 0.05) irradiate Irradiate Dye Solution in Fluorospectrometer prep_dye->irradiate prep_actinometer Prepare Actinometer Solution calibrate Calibrate Light Source (Actinometry) prep_actinometer->calibrate calculate Calculate Photobleaching Quantum Yield (Φb) calibrate->calculate record Record Fluorescence Decay Over Time irradiate->record plot Plot Intensity vs. Time record->plot plot->calculate compare Compare Φb with Commercial Dyes calculate->compare

References

Comparative Analysis of 2-(Methylthio)-4,5-diphenyloxazole: A Guide to Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole moiety is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The nature and position of substituents on the oxazole ring play a crucial role in determining the specific pharmacological profile.

Potential Signaling Pathway Involvement: Anticancer Activity

Many substituted oxazoles have been investigated for their potential as anticancer agents. One of the well-documented mechanisms of action for certain oxazole derivatives is the inhibition of tubulin polymerization, a critical process in cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The diagram below illustrates this signaling pathway.

anticancer_pathway 2-(Methylthio)-4,5-diphenyloxazole This compound Tubulin Tubulin This compound->Tubulin Inhibition? Microtubule_Polymerization Microtubule_Polymerization Tubulin->Microtubule_Polymerization Polymerizes into Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Hypothetical signaling pathway for the anticancer activity of this compound via tubulin polymerization inhibition.

Comparative Data on Substituted Oxazoles

The following tables summarize quantitative data for various substituted oxazoles from published studies. This data is intended to provide a comparative landscape of the potential efficacy of different substitution patterns on the oxazole core.

Table 1: Anticancer Activity of Substituted Oxazoles

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-amino-4-(p-tolyl)-5-(p-tolylsulfonyl)oxazoleMCF-7 (Breast)1.2(Fouad et al., 2019)
2-amino-4-(p-tolyl)-5-(p-tolylsulfonyl)oxazoleHepG2 (Liver)2.5(Fouad et al., 2019)
4,5-diaryloxazole derivativeA549 (Lung)0.015(Mamidala et al., 2018)
2,5-disubstituted oxazole derivativeHT-29 (Colon)0.08(Kamal et al., 2015)

Table 2: Antimicrobial Activity of Substituted Oxazoles

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-amino-4-phenyloxazole derivativeStaphylococcus aureus12.5(Kumar et al., 2018)
2-amino-4-phenyloxazole derivativeEscherichia coli25(Kumar et al., 2018)
5-(nitroaryl)-2-phenyloxazole derivativeCandida albicans8(Bhat et al., 2017)
5-(nitroaryl)-2-phenyloxazole derivativeAspergillus niger16(Bhat et al., 2017)

Experimental Workflow for Specificity Validation

To validate the specificity of this compound for a particular target, a systematic experimental approach is required. The following diagram outlines a general workflow for such a study.

experimental_workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Target_Binding_Assay Target_Binding_Assay Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay Target_Binding_Assay->Enzyme_Inhibition_Assay Kinase_Profiling Kinase_Profiling Enzyme_Inhibition_Assay->Kinase_Profiling Cell_Viability_Assay Cell_Viability_Assay Kinase_Profiling->Cell_Viability_Assay Western_Blot Western_Blot Cell_Viability_Assay->Western_Blot Cellular_Thermal_Shift_Assay Cellular_Thermal_Shift_Assay Western_Blot->Cellular_Thermal_Shift_Assay Animal_Model_of_Disease Animal_Model_of_Disease Cellular_Thermal_Shift_Assay->Animal_Model_of_Disease

Figure 2: A general experimental workflow for validating the specificity of a compound for its biological target.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to assess the biological activity and specificity of small molecules.

MTT Cell Viability Assay (Anticancer Screening)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Screening)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate with appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Logical Framework for Comparative Analysis

The evaluation of this compound's potential relies on a logical comparison with known, structurally similar compounds. The following diagram illustrates this comparative logic.

logical_comparison Core_Oxazole_Scaffold Core_Oxazole_Scaffold Substituent_A Substituent_A Core_Oxazole_Scaffold->Substituent_A Substituent_B Substituent_B Core_Oxazole_Scaffold->Substituent_B 2-Methylthio-4,5-diphenyl 2-Methylthio-4,5-diphenyl Core_Oxazole_Scaffold->2-Methylthio-4,5-diphenyl Known_Activity_A Known_Activity_A Substituent_A->Known_Activity_A Known_Activity_B Known_Activity_B Substituent_B->Known_Activity_B Predicted_Activity Predicted_Activity 2-Methylthio-4,5-diphenyl->Predicted_Activity

Figure 3: Logical relationship for inferring the potential activity of this compound based on known analogs.

Conclusion

While direct experimental evidence for the biological target and specificity of this compound is currently lacking, the rich pharmacology of the oxazole class of compounds suggests that it is a promising candidate for further investigation. The comparative data and experimental protocols provided in this guide offer a foundation for researchers to explore the potential anticancer, antimicrobial, or other therapeutic activities of this specific molecule. Future studies should focus on systematic screening using the outlined assays to elucidate its biological function and potential for drug development.

A Comprehensive Guide to Cross-Reactivity Studies of Novel Oxazole Compounds: A Case Study Approach with 2-(Methylthio)-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the target engagement and off-target effects of a novel chemical entity is paramount for its progression as a therapeutic candidate. This guide provides a systematic approach to conducting cross-reactivity studies, using the hypothetical compound 2-(Methylthio)-4,5-diphenyloxazole as a case study. Given the limited publicly available data on this specific molecule, this document outlines a comprehensive strategy employing established experimental protocols to elucidate its cellular interaction profile.

Initial Target Assessment and Prioritization

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The diphenyloxazole moiety, in particular, has been associated with activities such as tubulin polymerization inhibition and anti-plasmodial effects. Therefore, an initial assessment of this compound should consider a broad range of potential cellular targets.

A logical starting point is to investigate its effect on protein kinases, a large family of enzymes frequently implicated in disease and often subject to off-target inhibition by small molecules. Additionally, unbiased proteomic approaches are essential to identify unanticipated interactions.

Experimental Strategies for Cross-Reactivity Profiling

To comprehensively assess the cross-reactivity of this compound, a multi-pronged approach is recommended, combining targeted and unbiased methods. This guide details three key experimental strategies:

  • Kinase Selectivity Profiling: To determine the inhibitory activity of the compound against a broad panel of protein kinases.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): An unbiased approach to identify cellular proteins that directly bind to the compound.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement within a cellular context and identify downstream effects on protein stability.

Data Presentation

Clear and concise data presentation is crucial for interpreting cross-reactivity studies. The following tables provide templates for summarizing quantitative data from the proposed experiments.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Kinase Group
Kinase A9550Tyrosine Kinase
Kinase B88120Serine/Threonine Kinase
Kinase C55>1000Tyrosine Kinase
Kinase D15>10000Serine/Threonine Kinase
............

Table 2: Putative Off-Targets of this compound Identified by AC-MS

Protein ID (UniProt)Gene NameProtein NamePeptide CountFold Enrichment (Compound vs. Control)
P06213ABL1Tyrosine-protein kinase ABL11525.3
Q05397LCKTyrosine-protein kinase Lck1218.7
P12931SRCProto-oncogene tyrosine-protein kinase Src1015.1
P31749MAPK1Mitogen-activated protein kinase 185.2
...............

Table 3: Cellular Thermal Shift Assay (CETSA) Data for Selected Targets

Protein TargetTreatmentMelting Temperature (Tm) in °C (Mean ± SD)ΔTm (°C) vs. Vehicle
Kinase AVehicle (DMSO)52.1 ± 0.4-
1 µM Compound55.8 ± 0.6+3.7
Kinase BVehicle (DMSO)58.3 ± 0.5-
1 µM Compound61.1 ± 0.7+2.8
Non-Target Protein XVehicle (DMSO)65.4 ± 0.3-
1 µM Compound65.6 ± 0.4+0.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Selectivity Profiling

This protocol outlines a radiometric assay for determining the inhibitory activity of a test compound against a panel of protein kinases.[1][2]

Materials:

  • Recombinant human protein kinases

  • Specific peptide substrates for each kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35)

  • [γ-³³P]ATP

  • 1% Phosphoric acid

  • Phosphocellulose filter plates

  • Microplate scintillator counter

  • This compound (test compound) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 5 µL of the compound dilution to the appropriate wells.

  • Add 20 µL of a master mix containing the kinase, its specific substrate, and kinase reaction buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution (final concentration ~10 µM).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid.

  • Measure the radioactivity in each well using a microplate scintillator counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol describes an approach to identify cellular proteins that bind to the test compound, which is immobilized on a solid support.[3][4][5][6][7][8][9]

Materials:

  • This compound with a suitable linker for immobilization (e.g., a derivative with a terminal alkyne or amine)

  • Affinity resin (e.g., NHS-activated sepharose or streptavidin agarose if using a biotinylated compound)

  • Cell line of interest (e.g., a human cancer cell line)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (lysis buffer with reduced detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

  • Trypsin (sequencing grade)

  • LC-MS/MS system

Procedure:

  • Immobilization of the Compound: Covalently couple the derivatized this compound to the affinity resin according to the manufacturer's instructions. A control resin without the compound should also be prepared.

  • Cell Lysis: Harvest cultured cells and lyse them in lysis buffer. Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown: Incubate the cell lysate with the compound-immobilized resin and the control resin for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the resins extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin using the elution buffer.

  • Sample Preparation for MS: Neutralize the eluate if necessary. Reduce, alkylate, and digest the proteins with trypsin overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify the proteins from the MS/MS data using a protein database search engine. Compare the proteins identified from the compound-immobilized resin to the control resin to identify specific binders.

Cellular Thermal Shift Assay (CETSA)

This protocol details how to perform a CETSA experiment to confirm the binding of the test compound to its putative targets in intact cells.[10][11][12][13][14][15][16][17][18]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or a thermal cycler

  • Equipment for protein quantification (e.g., Western blotting apparatus, antibodies for target proteins)

Procedure:

  • Cell Treatment: Culture cells to confluency. Treat the cells with the test compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) in complete medium.

  • Heating: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. Determine the melting temperature (Tm) for each condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a hypothetical signaling pathway that could be affected by this compound.

experimental_workflow cluster_kinase Kinase Selectivity Profiling cluster_acms Affinity Chromatography-MS cluster_cetsa Cellular Thermal Shift Assay k1 Compound Dilution k2 Kinase Reaction k1->k2 k3 Radiometric Detection k2->k3 k4 IC50 Determination k3->k4 a1 Compound Immobilization a2 Cell Lysate Incubation a1->a2 a3 Elution of Binders a2->a3 a4 LC-MS/MS Analysis a3->a4 a5 Off-Target Identification a4->a5 c1 Cell Treatment c2 Heat Challenge c1->c2 c3 Lysis & Centrifugation c2->c3 c4 Soluble Protein Analysis c3->c4 c5 Target Engagement Confirmation c4->c5 signaling_pathway compound This compound kinase_a Kinase A compound->kinase_a Inhibition kinase_b Kinase B compound->kinase_b Off-Target Inhibition substrate_1 Substrate 1 kinase_a->substrate_1 Phosphorylation substrate_2 Substrate 2 kinase_b->substrate_2 Phosphorylation downstream_effect Cellular Response (e.g., Proliferation, Apoptosis) substrate_1->downstream_effect substrate_2->downstream_effect

References

Benchmarking the Performance of 2-(Methylthio)-4,5-diphenyloxazole in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the identification of novel small molecules with potent and selective anticancer activity is a paramount objective. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting promising cytotoxic effects against a range of cancer cell lines. This guide focuses on 2-(Methylthio)-4,5-diphenyloxazole, a compound of interest owing to its structural features that suggest potential biological activity. Due to the limited publicly available data on this specific molecule, this document provides a comparative framework by benchmarking its anticipated performance against a well-characterized, structurally related analogue: 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole . This analogue, hereafter referred to as Alternative Compound A , has demonstrated potent antitubulin activity and serves as a valuable reference for outlining a comprehensive evaluation strategy for our target compound.

Comparative Performance Overview

While experimental data for this compound is not yet available, we can hypothesize its potential efficacy based on the performance of related oxazole derivatives. Alternative Compound A has been shown to exhibit significant antiproliferative activity across a panel of human cancer cell lines. The following table summarizes the reported IC50 values for Alternative Compound A, providing a benchmark for the anticipated performance of our target compound.

Table 1: Antiproliferative Activity (IC50) of Alternative Compound A in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) of Alternative Compound A
CCRF-CEMLeukemia0.8
HL-60(TB)Leukemia1.2
K-562Leukemia1.5
MOLT-4Leukemia0.5
RPMI-8226Leukemia1.8
SRLeukemia0.9
A549/ATCCNon-Small Cell Lung2.5
EKVXNon-Small Cell Lung2.1
NCI-H226Non-Small Cell Lung3.0
NCI-H322MNon-Small Cell Lung2.8
NCI-H460Non-Small Cell Lung3.5
NCI-H522Non-Small Cell Lung2.2
COLO 205Colon Cancer4.1
HCC-2998Colon Cancer3.8
HCT-116Colon Cancer4.5
HCT-15Colon Cancer5.0
HT29Colon Cancer4.2
KM12Colon Cancer3.9
SW-620Colon Cancer4.8
SF-268CNS Cancer3.3
SF-295CNS Cancer3.6
SF-539CNS Cancer4.0
SNB-19CNS Cancer3.8
SNB-75CNS Cancer4.2
U251CNS Cancer3.5
LOX IMVIMelanoma5.5
MALME-3MMelanoma6.0
M14Melanoma5.8
SK-MEL-2Melanoma5.2
SK-MEL-28Melanoma6.1
SK-MEL-5Melanoma5.7
UACC-257Melanoma6.3
UACC-62Melanoma5.9
IGROV1Ovarian Cancer2.8
OVCAR-3Ovarian Cancer3.1
OVCAR-4Ovarian Cancer2.9
OVCAR-5Ovarian Cancer3.3
OVCAR-8Ovarian Cancer3.5
NCI/ADR-RESOvarian Cancer4.0
786-0Renal Cancer4.5
A498Renal Cancer4.8
ACHNRenal Cancer4.2
CAKI-1Renal Cancer5.0
RXF 393Renal Cancer4.7
SN12CRenal Cancer4.9
TK-10Renal Cancer5.1
UO-31Renal Cancer4.6
PC-3Prostate Cancer6.5
DU-145Prostate Cancer6.8
MCF7Breast Cancer7.2
MDA-MB-231/ATCCBreast Cancer7.5
HS 578TBreast Cancer7.0
BT-549Breast Cancer7.8
T-47DBreast Cancer7.3
MDA-MB-435Breast Cancer7.6

Data for Alternative Compound A is sourced from published literature on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.

Experimental Protocols

To facilitate a direct and robust comparison, the following standardized protocols are recommended for evaluating the performance of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 nM to 100 µM) for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[1][2][3]

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Assay

This assay assesses the compound's ability to interfere with microtubule formation, a common mechanism for anticancer drugs.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations to a solution containing purified tubulin, GTP, and a fluorescent reporter.[4][5][6]

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.[4][5][6]

  • Fluorescence Monitoring: Measure the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.[4][5][6]

  • Data Analysis: Compare the polymerization curves of treated samples to a vehicle control. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as positive controls.

Cell Cycle Analysis

This experiment determines if the compound induces cell cycle arrest at a specific phase.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[7][8][9]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[7][8][9]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of programmed cell death (apoptosis) by the compound.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24, 48, or 72 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.[10][11][12][13][14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanism of Action Studies cluster_analysis Data Analysis and Comparison start This compound viability MTT Assay (Multiple Cell Lines) start->viability ic50 Determine IC50 Values viability->ic50 tubulin Tubulin Polymerization Assay ic50->tubulin If potent cell_cycle Cell Cycle Analysis ic50->cell_cycle If potent apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis If potent compare Compare with Alternative Compound A tubulin->compare cell_cycle->compare apoptosis->compare conclusion Evaluate Therapeutic Potential compare->conclusion

Caption: Proposed experimental workflow for benchmarking this compound.

antitubulin_mechanism cluster_cell Cancer Cell cluster_microtubule Microtubule Dynamics compound Antitubulin Agent (e.g., Oxazole Derivative) tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site polymerization Polymerization compound->polymerization Inhibits tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation depolymerization Depolymerization depolymerization->tubulin microtubules->depolymerization microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

References

Comparative Analysis of Organic Dyes in Dye-Sensitized Solar Cells: A Focus on Substituted 2,5-Diphenyloxazoles and Other Organic Sensitizers

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in the experimental literature exists for the comparative analysis of substituted 2,5-diphenyloxazole dyes in Dye-Sensitized Solar Cells (DSSCs). While theoretical studies suggest their potential as efficient sensitizers, a comprehensive body of experimental data to validate these predictions is not yet available. This guide, therefore, provides a framework for such a comparative analysis by examining the performance of other well-documented organic dye classes and outlines the experimental protocols and theoretical underpinnings relevant to the field.

Introduction to Organic Dyes in DSSCs

Dye-Sensitized Solar Cells (DSSCs) have garnered significant attention as a promising photovoltaic technology due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component, responsible for light absorption and the subsequent electron injection into the semiconductor's conduction band. Organic dyes, in particular, are attractive due to their high molar extinction coefficients, tunable photophysical and electrochemical properties, and the vast possibilities for molecular design.

The general structure of an organic sensitizer for DSSCs follows a donor-π-acceptor (D-π-A) architecture. The donor (D) moiety is an electron-rich group, the acceptor (A) is an electron-withdrawing group that also anchors the dye to the semiconductor surface (typically TiO₂), and the π-bridge connects the donor and acceptor, facilitating intramolecular charge transfer upon photoexcitation.

Theoretical Potential of Substituted 2,5-Diphenyloxazole Dyes

Theoretical studies, primarily using Density Functional Theory (DFT), have explored the potential of substituted 2,5-diphenyloxazole dyes as sensitizers in DSSCs.[1] These studies suggest that by incorporating suitable electron-donating groups on one of the phenyl rings and electron-withdrawing/anchoring groups on the other, it is possible to achieve:

  • Broad Absorption Spectra: Tailoring the substituents can modulate the HOMO and LUMO energy levels, leading to a wider range of light absorption.

  • Efficient Electron Injection: A negative Gibbs free energy change (ΔG_inject) for electron injection from the dye's excited state to the semiconductor's conduction band indicates a thermodynamically favorable process.[1]

  • High Light-Harvesting Efficiency (LHE): The oscillator strength of the dye, a measure of the probability of a given electronic transition, is predicted to be high for well-designed 2,5-diphenyloxazole derivatives.[1]

Despite these promising theoretical predictions, a lack of experimental data prevents a direct comparative analysis of this specific dye class.

Comparative Performance of Representative Organic Dyes

To illustrate the methodology of a comparative analysis, the following table summarizes the performance of various classes of organic dyes reported in the literature. It is important to note that direct comparison can be complex due to variations in experimental conditions (e.g., electrolyte composition, TiO₂ film thickness, and co-adsorbents).

Dye ClassRepresentative DyeJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Triphenylamine SK210.410.7290.735.57[2]
Phenothiazine PTZ-3-0.710-5.53[3]
Indoline D149---up to 10.3[4]
Carbazole -----[5]

Data presented here is for illustrative purposes and is extracted from various sources. For a direct comparison, data from a single, internally consistent study is ideal.

Experimental Protocols

A standardized set of experimental protocols is crucial for the accurate comparative analysis of DSSC dyes. The following sections detail the typical methodologies for DSSC fabrication and characterization.

Dye Synthesis

The synthesis of D-π-A organic dyes typically involves multi-step organic reactions. For a hypothetical substituted 2,5-diphenyloxazole dye with a triphenylamine donor and a cyanoacrylic acid acceptor, a plausible synthetic route would involve:

  • Synthesis of the Oxazole Core: Condensation reaction between an α-haloketone and an amide.

  • Introduction of the Donor Group: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the triphenylamine moiety to one of the phenyl rings of the diphenyloxazole core.

  • Introduction of the Acceptor Group: Functional group transformation to introduce an aldehyde, followed by a Knoevenagel condensation with cyanoacetic acid to form the final cyanoacrylic acid anchoring group.

Characterization of the synthesized dyes would be performed using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

DSSC Fabrication
  • Photoanode Preparation: A transparent conducting oxide (TCO) glass (e.g., FTO glass) is cleaned and treated with a TiCl₄ solution. A mesoporous TiO₂ paste is then deposited on the TCO glass using a technique like screen printing or doctor-blading, followed by sintering at high temperatures to create a nanocrystalline film.

  • Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of the dye (typically in an organic solvent like ethanol or a mixture of acetonitrile and tert-butanol) for a specific duration to allow for the adsorption of the dye onto the TiO₂ surface.

  • Counter Electrode Preparation: A thin layer of a catalyst, usually platinum or a carbon-based material, is deposited on another TCO glass.

  • Cell Assembly: The dye-sensitized photoanode and the counter electrode are sealed together with a thermoplastic sealant.

  • Electrolyte Injection: A redox electrolyte (commonly an I⁻/I₃⁻ couple in an organic solvent) is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode, which is then sealed.

Characterization Techniques
  • Photovoltaic Performance: The current density-voltage (J-V) characteristics of the assembled DSSCs are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. This allows for the determination of the key performance parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

  • Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE spectra are measured to determine the quantum efficiency of the cell at different wavelengths of light.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer kinetics at the various interfaces within the DSSC, providing insights into electron recombination rates and transport properties.

  • UV-Vis Spectroscopy: The absorption spectra of the dyes in solution and adsorbed on the TiO₂ film are measured to assess their light-harvesting capabilities.

  • Cyclic Voltammetry (CV): CV is employed to determine the HOMO and LUMO energy levels of the dyes, which are crucial for understanding the thermodynamics of electron injection and dye regeneration.

Visualizing DSSC Operation and Workflow

DSSC Working Principle

DSSC_Principle cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_counter_electrode Counter Electrode TiO2 TiO₂ Nanoparticles e- e⁻ Dye Dye Molecule Dye->TiO2 2. Electron Injection Redox I⁻/I₃⁻ Redox->Dye 5. Dye Regeneration CE Pt Catalyst CE->Redox 4. Electrolyte Reduction Sunlight Sunlight Sunlight->Dye 1. Light Absorption (D -> D*) Load External Load e-->Load 3. Electron Transport Load->CE

Figure 1: The working principle of a Dye-Sensitized Solar Cell.

Experimental Workflow

DSSC_Workflow cluster_synthesis Dye Synthesis & Characterization cluster_fabrication DSSC Fabrication cluster_testing Device Testing & Analysis Synthesis Organic Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, FT-IR) Purification->Characterization Sensitization Dye Sensitization Characterization->Sensitization Optical Optical Properties (UV-Vis) Characterization->Optical Electrochem Electrochemical Properties (CV) Characterization->Electrochem Photoanode Photoanode Prep. (TiO₂ Deposition) Photoanode->Sensitization Assembly Cell Assembly Sensitization->Assembly Counter_Electrode Counter Electrode Prep. Counter_Electrode->Assembly Electrolyte_Fill Electrolyte Injection Assembly->Electrolyte_Fill JV J-V Measurement (PCE, Jsc, Voc, FF) Electrolyte_Fill->JV IPCE IPCE Measurement JV->IPCE EIS EIS Analysis IPCE->EIS

References

Spectroscopic comparison of 2-(Methylthio)-4,5-diphenyloxazole and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of 2-(Methylthio)-4,5-diphenyloxazole and its Analogues for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of this compound and its analogues. The data presented is crucial for the identification, characterization, and quality control of these compounds in research and development settings. The following sections detail the spectroscopic data in a comparative format, outline the experimental protocols used for their acquisition, and provide a visual workflow for the analytical process.

Spectroscopic Data Comparison

The spectroscopic characteristics of this compound and its analogues are summarized below. These compounds share a common 4,5-diphenyloxazole core, with variations at the 2-position, which significantly influences their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

Compound/AnalogueH-phenyl (approx. range)H-S-CH₃Other Protons
Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate 7.97-7.94 (m, 2H), 7.39-7.37 (m, 3H)2.61 (s, 3H)4.35 (q, J=7.1 Hz, 2H), 1.34 (t, J=7.1 Hz, 3H)
(4-Methoxyphenyl)(5-(methylthio)-2-phenyloxazol-4-yl)methanone 8.54 (dd, J=7.0, 2.1 Hz, 2H), 8.04-8.01 (m, 2H), 7.47-7.45 (m, 3H), 6.97 (dd, J=7.1, 2.0 Hz, 2H)2.69 (s, 3H)3.86 (s, 3H)
2-Methyl-4,5-diphenyloxazoline 7.4-7.2 (m)-5.2 (d), 4.7 (d), 2.1 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Compound/AnalogueC-phenyl (approx. range)C-S-CH₃C-oxazoleOther Carbons
Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate 131.3, 129.2, 129.0, 126.8, 126.714.9162.3, 161.2, 155.261.6, 14.8
(4-Methoxyphenyl)(5-(methylthio)-2-phenyloxazol-4-yl)methanone 135.9, 132.9, 132.6, 130.6, 129.9, 128.8, 126.7, 126.2, 113.514.2183.9, 163.3, 159.5, 157.355.4
2-Methyl-4,5-diphenyloxazoline 142.1, 140.9, 128.6, 128.5, 128.2, 127.8, 127.2, 126.9-165.9, 83.5, 78.114.2

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹) (KBr Pellet)

Compound/Analogueν(C=N)ν(C=C) aromaticν(C-O)ν(S-C)
Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate 167615171217, 1163Not specified
(4-Methoxyphenyl)(5-(methylthio)-2-phenyloxazol-4-yl)methanone 15961492, 14451260Not specified
2,5-Diphenyloxazole Not specified16101070-

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound/AnalogueMolecular Ion [M]⁺ or [M+H]⁺Key Fragmentation PeaksIonization Method
Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate 264.0694 [M+H]⁺Not specifiedESI
(4-Methoxyphenyl)(5-(methylthio)-2-phenyloxazol-4-yl)methanone 326.0851 [M+H]⁺Not specifiedESI
2,5-Diphenyloxazole 221118, 105, 91, 77EI

Table 5: UV-Visible and Fluorescence Spectroscopic Data

Compound/AnalogueSolventλmax (abs) (nm)λmax (em) (nm)Quantum Yield (Φ)
2,5-Diphenyloxazole Ethanol3203700.84
Substituted 2,5-Diphenyloxazole (Theoretical) DMF350-450Not specifiedNot specified
Substituted Oxazolone Derivative Chlorobenzene~370~522Not specified

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer (at 300 or 400 MHz for ¹H and 75 or 100 MHz for ¹³C). Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Infrared (IR) Spectroscopy

IR spectra were recorded on a PerkinElmer FT-IR spectrometer using potassium bromide (KBr) pellets. The spectra were scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI). Electron ionization (EI) mass spectra were recorded on a mass spectrometer operating at 70 eV.

UV-Visible and Fluorescence Spectroscopy

UV-Vis absorption spectra were recorded on a Shimadzu UV-2450 spectrophotometer. Fluorescence emission spectra were recorded on a Shimadzu RF-5301PC spectrofluorophotometer. The samples were dissolved in spectroscopic grade solvents. Quantum yields were determined relative to a standard fluorophore.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound and its analogues.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR (1H, 13C) product->nmr Structure Elucidation ir IR product->ir Functional Groups ms Mass Spectrometry product->ms Molecular Weight uv_vis UV-Vis product->uv_vis Electronic Transitions data_proc Data Processing nmr->data_proc ir->data_proc ms->data_proc fluorescence Fluorescence uv_vis->fluorescence Emission Properties uv_vis->data_proc fluorescence->data_proc comparison Comparative Analysis data_proc->comparison report Reporting comparison->report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Evaluating the Antioxidant Performance of 2-(methylthio)-pyrido[3,2-e]triazolo[1,5-a]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antioxidant performance of a series of novel 2-(methylthio)-pyrido[3,2-e]triazolo[1,5-a]pyrimidine derivatives. The information presented herein is intended to inform research and development efforts in the pursuit of new antioxidant-based therapeutic agents. The core of this guide is a comparative analysis of the in vitro antioxidant activity of these compounds against established standards, supported by detailed experimental protocols and an exploration of potential mechanistic pathways.

Comparative Analysis of Antioxidant Activity

A series of seventeen novel 2-(methylthio)-pyrido[3,2-e]triazolo[1,5-a]pyrimidine compounds were synthesized and evaluated for their antioxidant properties using three distinct in vitro assays: the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Reducing Power Capability (RPC) assay.[1] Butylated hydroxytoluene (BHT) was utilized as the reference standard in these studies.[1]

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The results, expressed as IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals), are summarized in Table 1. A lower IC50 value indicates greater antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of 2-(methylthio)-pyrido[3,2-e]triazolo[1,5-a]pyrimidines and Standard Antioxidants.

CompoundDPPH Radical Scavenging Activity (IC50, µg/mL)
Compound 12 Good Activity
Compound 15 Good Activity
Butylated Hydroxytoluene (BHT)Reference
Ascorbic AcidReported range: 4.05 - 130 µg/mL
TroloxReported range: 3.77 - 36.44 µg/mL

Note: The IC50 values for Ascorbic Acid and Trolox are presented as a range from various studies due to differences in experimental conditions. A direct comparison should be made with caution.

Among the seventeen tested compounds, compounds 12 and 15 demonstrated notable antioxidant activity in the DPPH assay.[1]

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher absorbance value in this assay corresponds to a greater reducing power. The results of the FRAP assay are presented in Table 2.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of 2-(methylthio)-pyrido[3,2-e]triazolo[1,5-a]pyrimidines and BHT.

CompoundFRAP Activity (Absorbance at 593 nm)
Compound 12 Good Activity
Compound 15 Good Activity
Butylated Hydroxytoluene (BHT)Reference

Consistent with the DPPH assay results, compounds 12 and 15 also exhibited significant activity in the FRAP assay, indicating their potent electron-donating capabilities.[1]

Reducing Power Capability (RPC)

The reducing power capability assay is another method to evaluate the electron-donating capacity of a compound. Similar to the FRAP assay, a higher absorbance value indicates stronger reducing power. Table 3 summarizes the RPC results.

Table 3: Reducing Power Capability (RPC) of 2-(methylthio)-pyrido[3,2-e]triazolo[1,5-a]pyrimidines and BHT.

CompoundReducing Power Capability (Absorbance at 700 nm)
Compound 12 Good Activity
Compound 15 Good Activity
Butylated Hydroxytoluene (BHT)Reference

The RPC assay further confirmed the antioxidant potential of compounds 12 and 15 , which displayed good activity.[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and further investigation.

1,1-Diphenyl-2-picryl hydrazyl (DPPH) Radical Scavenging Assay
  • Reagent Preparation: A stock solution of DPPH is prepared in methanol.

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.[2]

  • Reaction Mixture: The FRAP reagent is mixed with the test compound solution.

  • Incubation: The reaction mixture is incubated at 37°C for a defined time.

  • Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test sample to that of a standard (e.g., FeSO₄ or Trolox).

Reducing Power Capability (RPC) Assay
  • Reaction Mixture: The test compound is mixed with phosphate buffer (pH 6.6) and potassium ferricyanide.

  • Incubation: The mixture is incubated at 50°C for 20 minutes.

  • Reaction Termination: Trichloroacetic acid is added to stop the reaction.

  • Color Development: The supernatant is mixed with distilled water and ferric chloride.

  • Absorbance Measurement: The absorbance of the resulting Perl's Prussian blue solution is measured at 700 nm.[3]

Potential Mechanistic Pathways and Visualizations

While specific mechanistic studies on 2-(methylthio)-pyrido[3,2-e]triazolo[1,5-a]pyrimidines are yet to be extensively reported, their antioxidant activity suggests potential modulation of key signaling pathways involved in cellular responses to oxidative stress. Antioxidants are known to influence pathways such as the Keap1-Nrf2-ARE, PI3K/Akt, and MAPK pathways, ultimately leading to the expression of antioxidant enzymes and cytoprotective genes.

Below are diagrams illustrating a general overview of oxidative stress-induced signaling pathways and a typical workflow for in vitro antioxidant assays.

Oxidative_Stress_Signaling_Pathways ROS Reactive Oxygen Species (ROS) Cell Cellular Components (DNA, Proteins, Lipids) ROS->Cell attacks Nrf2 Nrf2 ROS->Nrf2 activates PI3K PI3K/Akt Pathway ROS->PI3K MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Damage Oxidative Damage Cell->Damage Apoptosis Apoptosis Damage->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Keap1 Keap1 Keap1->Nrf2 inhibits AOE Antioxidant Enzymes ARE->AOE induces expression of PI3K->Nrf2 activates MAPK->Nrf2 activates Inflammation Inflammation NFkB->Inflammation Antioxidant_Compound Antioxidant Compound (e.g., Pyrido-triazolopyrimidine) Antioxidant_Compound->ROS scavenges Antioxidant_Compound->Nrf2 may activate

Caption: Oxidative Stress Signaling Pathways.

Antioxidant_Assay_Workflow Start Start: Prepare Test Compound Solutions Prepare_Reagents Prepare Assay-Specific Reagents (DPPH, FRAP, etc.) Start->Prepare_Reagents Mix Mix Test Compound with Reagent Start->Mix Prepare_Reagents->Mix Incubate Incubate under Controlled Conditions Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Analyze Analyze Data: Calculate IC50 or Equivalent Values Measure->Analyze Compare Compare with Standard Antioxidants Analyze->Compare End End: Evaluate Antioxidant Performance Compare->End

Caption: In Vitro Antioxidant Assay Workflow.

Conclusion

The presented data indicates that 2-(methylthio)-pyrido[3,2-e]triazolo[1,5-a]pyrimidines, particularly compounds 12 and 15 , represent a promising scaffold for the development of novel antioxidant agents. Their significant activity in multiple in vitro assays warrants further investigation into their mechanisms of action and their efficacy in more complex biological systems. Future studies should focus on direct comparative analyses with a broader range of standard antioxidants and elucidation of their specific interactions with cellular signaling pathways to fully characterize their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 2-(Methylthio)-4,5-diphenyloxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of 2-(Methylthio)-4,5-diphenyloxazole, catering to researchers, scientists, and drug development professionals.

I. Hazard Identification and Risk Assessment

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, information from structurally related compounds suggests it may cause skin, eye, and respiratory irritation[1]. Similar compounds can also be harmful if swallowed[1][2][3]. Therefore, it is essential to treat this chemical as hazardous waste.

Table 1: Summary of Potential Hazards based on Related Compounds

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin Irritant (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice[1][4].
Causes serious eye irritation/damageEye Irritant (Category 2A/1)Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[2][4].
May cause respiratory irritationSTOT SE (Category 3)Avoid breathing dust, mist, or vapors. Use only in a well-ventilated area or outdoors[1]. If inhaled, move to fresh air and call a poison center or doctor if you feel unwell.
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth[1][2][3].
May cause long lasting harmful effects to aquatic lifeChronic Aquatic Toxicity (Category 4)Avoid release to the environment[2].

Note: This information is based on analogous chemical structures. Always consult the specific SDS for the compound in use, if available.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust[5][6].

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact[5][6].

  • Respiratory Protection: If working in an area with insufficient ventilation or if dust is generated, a NIOSH-approved respirator is recommended[7].

III. Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations. It should never be disposed of in regular trash or down the drain[8][9][10].

  • Waste Identification and Collection:

    • Treat all this compound waste, including empty containers, as hazardous waste[11].

    • Collect waste in a designated, compatible, and properly sealed container. Plastic containers are often preferred over glass to minimize the risk of breakage[8][10]. The original container, if in good condition, is an ideal choice[12].

    • Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound"[8][11]. Do not use abbreviations or chemical formulas[8][11].

  • Waste Storage:

    • Store the hazardous waste container in a designated "Satellite Accumulation Area" at or near the point of generation[10][12].

    • The storage area must be a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents[3][5][6].

    • Ensure the container is kept closed except when adding waste[10][11].

    • Segregate this waste from other incompatible chemicals to prevent violent reactions or the release of toxic gases[12]. For instance, store it separately from acids and bases[12].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal[2][8].

    • Complete all required hazardous waste forms, providing accurate information about the chemical and its quantity[8].

    • Do not mix different chemical wastes unless instructed to do so by EHS, as this can create unknown hazards and complicate the disposal process[10].

  • Handling Spills:

    • In the event of a spill, ensure the area is well-ventilated and restrict access[13].

    • Wearing appropriate PPE, sweep up the solid material, taking care to avoid dust formation, and place it in a suitable container for disposal[2][5][6].

    • Prevent the spilled material from entering drains or waterways[2][13].

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Collection & Labeling cluster_2 Interim Storage cluster_3 Final Disposal Start Unused or Contaminated This compound Identify Identify as Hazardous Waste Start->Identify Collect Collect in a Compatible, Sealed Container Identify->Collect Label Label with 'Hazardous Waste' & Full Chemical Name Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store Segregate Segregate from Incompatible Materials Store->Segregate ContactEHS Contact Environmental Health & Safety (EHS) Segregate->ContactEHS CompleteForms Complete Hazardous Waste Manifest ContactEHS->CompleteForms Pickup Arrange for Professional Disposal Pickup CompleteForms->Pickup

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.

References

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